3-Bromo-5-chlorobiphenyl
Description
BenchChem offers high-quality 3-Bromo-5-chlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-5-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLJTKRBBCLGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126866-35-1 | |
| Record name | 3-Bromo-5-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-chlorobiphenyl CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 3-Bromo-5-chlorobiphenyl, a halogenated aromatic compound with significant potential in various scientific and industrial sectors. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized understanding of this molecule's properties, synthesis, and handling. This document is structured to deliver actionable insights and robust methodologies, empowering researchers to confidently and safely incorporate 3-Bromo-5-chlorobiphenyl into their workflows. Every piece of information is meticulously sourced and referenced to ensure the highest level of scientific integrity.
Chemical Identity and Core Properties
3-Bromo-5-chlorobiphenyl, identified by the CAS Number 126866-35-1 , is a substituted biphenyl carrying both a bromine and a chlorine atom on one of its phenyl rings. This specific substitution pattern imparts unique reactivity and physical characteristics that are of interest in organic synthesis and materials science.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 126866-35-1 | [Catsyn, BLDpharm] |
| Molecular Formula | C₁₂H₈BrCl | [Catsyn, BLDpharm] |
| Molecular Weight | 267.55 g/mol | [Catsyn, BLDpharm] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Melting Point | Data not available for this specific isomer | N/A |
| Boiling Point | Data not available for this specific isomer | N/A |
| Solubility | Expected to be soluble in non-polar organic solvents. | Inferred from similar compounds |
Synthesis of 3-Bromo-5-chlorobiphenyl: A Mechanistic Perspective
The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. For unsymmetrically substituted biphenyls like 3-Bromo-5-chlorobiphenyl, the Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.
Conceptual Synthesis via Suzuki-Miyaura Coupling
The logical synthetic approach involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. In the context of 3-Bromo-5-chlorobiphenyl, two primary retrosynthetic disconnections are possible:
-
Route A: Coupling of phenylboronic acid with 1-bromo-3-chloro-5-iodobenzene (or a similar trifunctionalized benzene).
-
Route B: Coupling of a (3-bromo-5-chlorophenyl)boronic acid with a simple phenyl halide.
Route A is often preferred due to the commercial availability and reactivity of phenylboronic acid. The choice of the polyhalogenated benzene derivative is critical, with the reactivity of the halogens typically following the order I > Br > Cl, allowing for selective coupling at the most reactive site.
Figure 1: Conceptual workflow for the Suzuki-Miyaura synthesis of 3-Bromo-5-chlorobiphenyl.
Exemplary Laboratory Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on established Suzuki-Miyaura coupling methodologies. It must be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
-
1-Bromo-3-chloro-5-iodobenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 1-bromo-3-chloro-5-iodobenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-chlorobiphenyl.
Safety, Handling, and Reactivity
As a halogenated aromatic compound, 3-Bromo-5-chlorobiphenyl requires careful handling. The following information is based on data for the specific CAS number 126866-35-1 provided by chemical suppliers.
Table 2: GHS Hazard Information for 3-Bromo-5-chlorobiphenyl
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |
| Hazardous to the Aquatic Environment, Long-term Hazard | H410 | Very toxic to aquatic life with long lasting effects |
Signal Word: Danger
Precautionary Statements:
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Reactivity Profile:
The two different halogen substituents on the same phenyl ring offer opportunities for regioselective reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to sequentially introduce different substituents onto the biphenyl scaffold.
Applications in Research and Development
Substituted biphenyls are privileged structures in medicinal chemistry and materials science. While specific applications for 3-Bromo-5-chlorobiphenyl are not extensively documented in the provided search results, its structural motifs suggest potential utility in several areas:
-
Drug Discovery: Halogenated organic compounds are widely used in the development of new pharmaceuticals. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[1][2]
-
Materials Science: Biphenyl derivatives are key components in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and conductive polymers. The specific substitution pattern and the presence of heavy atoms like bromine can be used to tune the photophysical and electronic properties of these materials.[3][4]
-
Organic Synthesis: As a building block, 3-Bromo-5-chlorobiphenyl can be used to create more complex molecular architectures through sequential cross-coupling reactions at the bromine and chlorine positions.[4]
Conclusion
3-Bromo-5-chlorobiphenyl is a valuable synthetic intermediate with potential applications in diverse fields. Its synthesis is most effectively achieved through Suzuki-Miyaura cross-coupling. Due to its hazardous nature, strict adherence to safety protocols is paramount. Further research into the specific physical properties and reactivity of this compound will undoubtedly expand its utility in the development of novel pharmaceuticals and advanced materials.
References
Please note that direct links for some references were not available in the search results. The provided links are to the general domain of the source where the information was found.
-
Catsyn: [Link]
- Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. (General reference on halogen bonding in drug discovery)
-
RSC Publishing: [Link]
-
MDPI: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD.: [Link]
Sources
Technical Guide: Structural & Synthetic Divergence of 3-Bromo-5-chlorobiphenyl vs. 3-Bromo-3'-chlorobiphenyl
Executive Summary
This technical guide analyzes the structural, electronic, and synthetic distinctions between two constitutional isomers: 3-Bromo-5-chlorobiphenyl (Isomer A) and 3-Bromo-3'-chlorobiphenyl (Isomer B) . While they share the molecular formula
-
Isomer A (3,5-): Represents a single-ring substituted system. The halogen functionalization is concentrated on one phenyl ring, leaving the other unsubstituted. This creates a localized electron-deficient core.
-
Isomer B (3,3'-): Represents a bridge-separated system. The halogens are distributed across both rings. This preserves the independent electronic character of each ring and allows for modular "building block" assembly.
Part 1: Structural & Conformational Analysis
Topological Symmetry and Point Groups
The arrangement of halogens fundamentally alters the molecular symmetry, influencing crystal packing and solubility.
| Feature | 3-Bromo-5-chlorobiphenyl (3,5-) | 3-Bromo-3'-chlorobiphenyl (3,3'-) |
| Substitution Pattern | Meta-Meta (Same Ring) | Meta-Meta (Across Rings) |
| Symmetry Point Group | ||
| Dipole Moment | Higher (Vectors additive on one ring) | Lower (Vectors partially cancel across twist) |
| Steric Environment | Crowded on Ring A; Ring B is open. | Balanced steric load on both rings. |
Torsion Angles and Planarity
Biphenyl systems are rarely planar in solution due to steric repulsion between ortho-hydrogens.
-
Twist Angle: Both isomers lack ortho-substituents (2, 2', 6, 6' positions are protons). Therefore, both exhibit a standard biphenyl twist angle of approximately 44° in solution and 0–40° in the solid state, depending on packing forces.
-
Electronic Communication: The 3,3'-isomer allows for independent manipulation of the dihedral angle if further substituted, whereas the 3,5-isomer's steric bulk is concentrated away from the pivot bond, having minimal impact on the twist.
Part 2: Electronic Properties & Reactivity[1]
Chemoselectivity (The Halogen Hierarchy)
For researchers designing downstream functionalization, the reactivity order is critical. In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange, the reactivity follows the bond dissociation energy (BDE):
-
3-Bromo-5-chlorobiphenyl: The Br and Cl are on the same ring. Electronic communication (inductive effects) is strong. The electron-withdrawing Cl atom activates the C-Br bond towards oxidative addition slightly more than in the 3,3' case.
-
3-Bromo-3'-chlorobiphenyl: The rings are electronically isolated by the twisted single bond. The reactivity of the Br is less influenced by the Cl on the distal ring.
Site-Selective Lithiation
-
Protocol: Treatment with n-BuLi at -78°C.
-
Outcome: Both isomers will undergo selective Lithium-Bromine exchange to generate the corresponding lithio-chlorobiphenyl species.
-
Risk: The 3,5-isomer carries a higher risk of "halogen dance" (base-catalyzed migration) if the temperature is not strictly controlled, due to the proximity of the acidic proton between the halogens (C4-H).
Part 3: Synthetic Pathways
The synthesis of these isomers requires fundamentally different retrosynthetic logic.
Synthesis of 3-Bromo-5-chlorobiphenyl
Challenge: Creating an unsymmetrical substitution pattern on a single ring. Strategy: Use a "Core Desymmetrization" or a "Directed Coupling" approach.
-
Precursor:1-Bromo-3-chloro-5-iodobenzene .
-
Logic: Exploiting the rate difference between I and Br. The Iodo- site reacts with Phenylboronic acid, leaving the Bromo- and Chloro- sites intact.
Synthesis of 3-Bromo-3'-chlorobiphenyl
Challenge: Coupling two different rings without scrambling. Strategy: "Modular Assembly."
-
Precursors:1-Bromo-3-iodobenzene + 3-Chlorophenylboronic acid .
-
Logic: The Boronic acid brings the Cl-bearing ring. The Aryl Halide brings the Br-bearing ring. The Iodo- site on the aryl halide drives the coupling.
Part 4: Experimental Protocols
General Protocol: Chemoselective Suzuki-Miyaura Coupling
Applicability: This protocol is tuned for the synthesis of 3-Bromo-5-chlorobiphenyl using the high-selectivity window of I vs. Br/Cl.
Reagents:
-
1-Bromo-3-chloro-5-iodobenzene (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction flask with the aryl iodide and phenylboronic acid. Evacuate and backfill with Argon (3x). This is critical to prevent homocoupling (Glaser type) or oxidation of the catalyst.
-
Solvation: Add degassed DME. Stir until dissolved.
-
Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon. The solution typically turns yellow.
-
Base Addition: Add the degassed Na2CO3 solution.
-
Thermal Cycle: Heat to 60–70°C .
-
Expert Note: Do not reflux at 100°C immediately. The lower temperature favors the reaction at the C-I bond while preserving the C-Br bond.
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5). Look for the disappearance of the starting iodide. If the reaction pushes too long, you will see traces of terphenyl (double coupling).
-
Workup: Cool to RT. Dilute with water and extract with diethyl ether. Wash organics with brine, dry over MgSO4.
-
Purification: Flash column chromatography on silica gel. Elute with 100% Hexanes to remove non-polar byproducts, then 98:2 Hexanes/EtOAc to isolate the product.
Quality Control & Validation
-
1H NMR (CDCl3):
-
3,5-isomer: Look for a triplet (t, J~1.8 Hz) around 7.5-7.6 ppm representing the proton between Br and Cl (H4). The protons at H2 and H6 will appear as doublets of triplets.
-
3,3'-isomer: The spectrum will be more complex, showing two distinct spin systems overlapping in the aromatic region.
-
-
GC-MS:
-
Both will show molecular ion peaks at m/z ~266/268/270 (isotopic pattern for Br + Cl).
-
Fragmentation patterns will differ; the 3,5-isomer often shows a stronger loss of phenyl radical compared to the 3,3'-isomer.
-
References
-
Chemoselectivity in Palladium Catalysis
- Title: Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
-
Source: BenchChem.[1]
-
Lithium-Halogen Exchange Mechanisms
-
General Biphenyl Conformation
-
Applications in Materials (OLEDs)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Solubility Profiling of 3-Bromo-5-chlorobiphenyl: A Technical Framework for Solvent Selection
Executive Summary
This technical guide addresses the solubility profile of 3-Bromo-5-chlorobiphenyl (CAS: 143651-26-7) , a halogenated biphenyl scaffold critical in Suzuki-Miyaura cross-coupling and medicinal chemistry.[1] Unlike generic polychlorinated biphenyls (PCBs), this specific isomer possesses asymmetric halogenation (Br/Cl), creating unique solvation thermodynamics.[1]
As exact experimental solubility values for this specific isomer are often absent in public databases, this guide synthesizes data from structural proxies (3,5-dichlorobiphenyl and 3-bromobiphenyl) and establishes a self-validating experimental protocol for researchers.[1] The focus is on enabling precise solvent selection for synthesis, purification, and analytical standard preparation.[1]
Part 1: Physicochemical Profile & Theoretical Solubility
To predict solubility behavior, we must analyze the molecular interaction forces.[1][2] 3-Bromo-5-chlorobiphenyl is a lipophilic, non-polar molecule driven almost exclusively by London Dispersion Forces .[1]
Structural Determinants[1][3][4]
-
Lipophilicity (LogP): Estimated at 5.2 – 5.6 .[1] The addition of Bromine and Chlorine atoms significantly increases hydrophobicity compared to the biphenyl core (LogP ~4.0).[1]
-
Molecular Volume: The bulky Bromine atom at the meta position disrupts crystal packing less than ortho substituents, likely resulting in a solid at room temperature (MP est. 45–60°C) compared to the liquid 3-chlorobiphenyl.[1]
-
Hansen Solubility Parameters (HSP):
Predicted Solubility Data
The following table aggregates expected solubility ranges based on "Like Dissolves Like" principles and data from structural analogs (e.g., 3,5-dichlorobiphenyl).
| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Interaction Mechanism | Application Utility |
| Aromatic Hydrocarbons | Toluene, Xylene | High (>100 mg/mL) | Primary reaction solvent; Stock solutions.[1] | |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very High (>150 mg/mL) | Polarizability matching | Extraction; Chromatography injection.[1] |
| Ethers | THF, 1,4-Dioxane | High (>80 mg/mL) | Dipole-induced dipole | Suzuki coupling solvent.[1] |
| Alkanes | n-Hexane, Heptane | Moderate (20-50 mg/mL) | Pure Dispersion | Recrystallization (Anti-solvent).[1] |
| Polar Aprotic | DMSO, DMF | Moderate (10-40 mg/mL) | Entropy-driven (cavitation cost high) | Screening libraries; Biological assays.[1] |
| Polar Protic | Methanol, Ethanol | Low (< 5 mg/mL) | H-bond network disruption | Crystallization (Anti-solvent).[1] |
| Aqueous | Water | Insoluble (< 0.001 mg/mL) | Hydrophobic Effect | None.[1] |
Technical Insight: The asymmetry of Br and Cl usually lowers the melting point compared to the symmetric 3,5-dichloro analog, potentially increasing solubility in alkanes.
Part 2: Experimental Determination Protocol (Self-Validating System)
Do not rely solely on predictions. Use this Saturation Shake-Flask Method to generate definitive data for your specific batch. This protocol includes internal validation steps to ensure thermodynamic equilibrium is reached.
Workflow Diagram
The following diagram outlines the critical path for solubility determination, emphasizing the "Check for Equilibrium" loop often missed in rapid screens.
Caption: Figure 1. Iterative Saturation Shake-Flask method ensuring thermodynamic equilibrium is confirmed before data reporting.
Detailed Methodology
-
Preparation: Add approx. 10 mg of 3-Bromo-5-chlorobiphenyl to 1 mL of target solvent in a borosilicate glass vial.
-
Agitation: Shake at 25°C for 24 hours.
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (Nylon filters may bind the hydrophobic compound).
-
Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC (C18 column, 80:20 ACN:Water, UV @ 254 nm).
-
Equilibrium Check: Prepare a duplicate sample and shake for 48 hours . If the concentration differs by >5% from the 24h sample, extend equilibration time.
Part 3: Thermodynamic Modeling & Solvent Selection
For process chemists, selecting the right solvent involves balancing solubility with recovery (yield).[1]
The Van't Hoff Equation Application
To determine the temperature dependence of solubility (critical for recrystallization), use the Van't Hoff plot.[1] Measure solubility at three temperatures (e.g., 20°C, 40°C, 60°C).
[1]- : Mole fraction solubility.[1]
- : Enthalpy of dissolution.[1]
-
Slope: If the slope is steep, the solubility is highly temperature-dependent, making the solvent ideal for cooling crystallization.[1]
Solvent Selection Decision Tree
Use this logic to select the solvent based on your operational goal (Synthesis vs. Purification).
Caption: Figure 2.[1] Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).
Part 4: Practical Applications
Synthesis (Suzuki-Miyaura Coupling)
3-Bromo-5-chlorobiphenyl is a classic electrophile for cross-coupling.[1]
-
Preferred Solvent: Toluene/Water (4:1) or 1,4-Dioxane .[1]
-
Why: Toluene provides high solubility for the lipophilic aryl halide, while the biphasic water layer dissolves the inorganic base (
), driving the reaction at the interface.[1]
Recrystallization Strategy
Since the compound is a low-melting solid/oil, standard recrystallization is difficult.[1]
-
Recommended System: Methanol/Water or Ethanol (Cold) .[1]
-
Procedure: Dissolve the crude oil in a minimum amount of warm Ethanol.[1] Cool slowly to -20°C. The hydrophobic biphenyl will crystallize out while polar impurities remain in solution.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16322, 3-Chlorobiphenyl. Retrieved from [Link]
-
Context: Used as a structural proxy for solubility behavior and physical state (liquid/low-melting solid).[1]
-
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][3][4]
- Context: Source of the theoretical framework for solubility parameter prediction ( ).
-
Li, Z., et al. (2020). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[1] PubMed.[1][5] Retrieved from [Link]
- Context: Validation of the shake-flask protocol and centrifug
-
NIST Chemistry WebBook. 3-Chlorobiphenyl Thermochemistry Data. Retrieved from [Link][1]
-
Context: Thermodynamic data (Enthalpy of vaporization) used to estimate intermolecular forces.[1]
-
Sources
- 1. 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorobiphenyl [webbook.nist.gov]
- 5. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Bromo-5-chlorobiphenyl molecular weight and formula C12H8BrCl
An In-Depth Technical Guide to 3-Bromo-5-chlorobiphenyl (C₁₂H₈BrCl)
Executive Summary
3-Bromo-5-chlorobiphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl core structure substituted with both bromine and chlorine atoms on one of the phenyl rings. This disubstituted pattern creates a unique electronic and steric profile, making it a valuable, albeit specialized, intermediate in synthetic chemistry. Its utility primarily lies in its capacity for sequential, site-selective cross-coupling reactions, enabling the construction of complex poly-aromatic systems. This guide provides a comprehensive overview of 3-Bromo-5-chlorobiphenyl, detailing its core molecular properties, a robust synthesis protocol via Suzuki coupling, methods for analytical characterization, its reactivity profile, and essential safety considerations. The content is tailored for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a foundational understanding of this compound for advanced applications.
Core Molecular Profile
A thorough understanding of a molecule begins with its fundamental physicochemical and structural properties. These data points are critical for predicting its behavior in chemical reactions, designing purification strategies, and interpreting analytical results.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name : 3-Bromo-5-chlorobiphenyl
-
Alternate Name : 1-Bromo-3-chloro-5-phenylbenzene
-
Chemical Formula : C₁₂H₈BrCl
-
InChIKey : While a unique InChIKey for this specific isomer is not broadly indexed, the key for the related isomer 3-Bromo-3'-chlorobiphenyl is XDPLWYUXKVCBFV-UHFFFAOYSA-N.[1]
Physicochemical Properties
The properties of 3-Bromo-5-chlorobiphenyl are largely dictated by its biphenyl core and halogen substituents. The following table summarizes its key computed and expected properties.
| Property | Value | Source / Method |
| Molecular Weight | 267.55 g/mol | Computed from Formula |
| Exact Mass | 265.94979 Da | Computed (PubChem)[1] |
| Chemical Formula | C₁₂H₈BrCl | Confirmed |
| XLogP3 | 5.3 | Computed (PubChem)[1] |
| Physical State | Expected to be a solid at STP | Based on similar biphenyls |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Toluene, THF, CH₂Cl₂) | General Principle |
Molecular Structure
The structure consists of two phenyl rings linked by a single C-C bond. One ring is substituted at the 3- and 5-positions with bromo and chloro groups, respectively. The other phenyl ring is unsubstituted.
Caption: Molecular structure of 3-Bromo-5-chlorobiphenyl.
Synthesis and Purification
The creation of the C-C bond linking the two aryl rings is the central challenge in synthesizing biphenyl derivatives. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the gold standard for this transformation due to their high efficiency, functional group tolerance, and mild reaction conditions.
Retrosynthetic Analysis & Mechanistic Considerations
The most logical synthetic approach involves a Suzuki coupling between a halogenated benzene derivative and a phenylboronic acid. To synthesize 3-Bromo-5-chlorobiphenyl, the key disconnection is at the C-C bond between the two rings. This leads to two viable precursor pairs:
-
Route A: (3-Bromo-5-chlorophenyl)boronic acid + Iodobenzene (or Bromobenzene)
-
Route B: 1-Bromo-3-chloro-5-iodobenzene + Phenylboronic acid
Route B is often preferred in a research setting. The starting material, 1-bromo-3-chloro-5-iodobenzene, allows for a highly selective Suzuki coupling at the more reactive C-I bond, leaving the C-Br and C-Cl bonds intact for potential subsequent functionalization. This selectivity is a cornerstone of modern synthetic strategy. The palladium catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition preferentially into the weaker C-I bond, initiating the catalytic cycle.
Experimental Protocol: Suzuki Coupling Synthesis
This protocol describes the synthesis of 3-Bromo-5-chlorobiphenyl from 1-bromo-3-chloro-5-iodobenzene and phenylboronic acid.
Materials:
-
1-Bromo-3-chloro-5-iodobenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (solvent)
-
Water (de-gassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-chloro-5-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent & Catalyst Addition: Add toluene and water (typically a 4:1 to 5:1 ratio by volume) to the flask. The mixture should be stirred and de-gassed by bubbling the inert gas through the solution for 15-20 minutes. Finally, add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (approx. 85-95 °C) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Synthesis Workflow Diagram
Caption: Standard workflow for Suzuki coupling synthesis and purification.
Purification Protocol
The crude product obtained after workup typically contains residual starting materials, catalyst, and byproducts. Purification via flash column chromatography is essential for obtaining the high-purity compound required for subsequent research.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). The biphenyl product is non-polar and will elute early.
-
Procedure: The crude material is dissolved in a minimal amount of dichloromethane and dry-loaded onto silica. The column is eluted with the solvent system, and fractions are collected and analyzed by TLC to isolate the pure product.
Spectroscopic and Analytical Characterization
Unambiguous characterization is a pillar of chemical synthesis. A combination of mass spectrometry and NMR spectroscopy is required to confirm the identity and purity of the synthesized 3-Bromo-5-chlorobiphenyl.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic pattern arising from the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).
-
Expected Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion. The most prominent peaks will be at m/z values of approximately:
-
266 ([M]⁺, corresponding to ¹²C₁₂, ¹H₈, ⁷⁹Br, ³⁵Cl)
-
268 ([M+2]⁺, corresponding to ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl)
-
270 ([M+4]⁺, corresponding to ⁸¹Br/³⁷Cl)
-
-
The relative intensities of this cluster provide a definitive fingerprint for a compound containing one Br and one Cl atom.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (approx. 7.2-7.8 ppm). The eight protons will give rise to distinct signals. The three protons on the substituted ring will appear as two doublets (or triplets with small coupling constants) and one triplet, while the five protons on the unsubstituted phenyl ring will show signals characteristic of a monosubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 unique carbon atoms. The carbons directly bonded to the halogens (C-Br and C-Cl) will be significantly shifted and can often be identified based on established substituent effects.
| Technique | Expected Value / Peak | Interpretation |
| MS (EI) | m/z cluster at 266, 268, 270 | Confirms MW and presence of one Br and one Cl atom. |
| ¹H NMR | Signals in the ~7.2-7.8 ppm range | Confirms aromatic protons. Integration should equal 8H. |
| ¹³C NMR | 12 signals in the aromatic region | Confirms the 12 unique carbon atoms in the biphenyl structure. |
Reactivity and Potential Applications
The synthetic value of 3-Bromo-5-chlorobiphenyl stems from the differential reactivity of its halogen atoms, which allows for its use as a versatile building block.
Chemical Reactivity Profile
The reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This hierarchy is the foundation of its utility.
-
C-Br Bond: The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki, Heck, or Buchwald-Hartwig amination conditions. This allows for selective functionalization at the bromine-substituted position while preserving the chlorine for a potential second, more forcing, coupling reaction.
-
Unsubstituted Ring: The unsubstituted phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, acylation), though directing effects and potential for reaction on the other ring must be considered.
Illustrative Reaction Pathway: Sequential Cross-Coupling
The differential reactivity can be exploited to build complex molecules, a strategy highly relevant in drug discovery and materials science.
Caption: Pathway for sequential functionalization of the C-Br and C-Cl bonds.
Applications in Research and Development
Halogenated biphenyls are critical precursors in several high-value research areas.[2]
-
Pharmaceuticals: The biphenyl scaffold is a common motif in drug candidates. 3-Bromo-5-chlorobiphenyl serves as a versatile starting point for creating libraries of complex molecules for biological screening.[2]
-
Agrochemicals: It can be used as a precursor for developing new herbicides and fungicides.[2]
-
Materials Science: The controlled synthesis of substituted poly-aromatic structures is fundamental to creating organic light-emitting diodes (OLEDs), organic conductors, and liquid crystals. The ability to perform sequential, site-specific reactions makes this compound a valuable tool in this field.
Safety and Handling
Hazard Identification
Based on GHS classifications for similar compounds like 3-bromo-5-chlorophenol and 3-bromo-5-chlorobenzoic acid, the following hazards should be assumed[3][4]:
-
Acute Toxicity: May be harmful or toxic if swallowed or in contact with skin.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-5-chlorobiphenyl, with the chemical formula C₁₂H₈BrCl, is a synthetically valuable intermediate whose utility is defined by the differential reactivity of its halogen substituents. Its synthesis is reliably achieved through palladium-catalyzed cross-coupling, and its structure can be definitively confirmed using standard analytical techniques like mass spectrometry and NMR. The ability to selectively functionalize the C-Br bond while retaining the less reactive C-Cl bond makes it an important building block for constructing complex molecular architectures for applications in drug discovery, agrochemicals, and materials science. As with all halogenated aromatic compounds, it must be handled with appropriate safety precautions in a controlled laboratory environment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756873, 3-Bromo-3'-chlorobiphenyl. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22630180, 3-Bromo-5-chlorophenol. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33128, 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]
Sources
- 1. 3-Bromo-3'-chlorobiphenyl | C12H8BrCl | CID 2756873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 3. 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-chlorobiphenyl
This guide provides a comprehensive overview of the essential safety protocols and data for handling 3-Bromo-5-chlorobiphenyl in a research and development setting. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following information has been synthesized from authoritative data on structurally analogous halogenated biphenyls. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
3-Bromo-5-chlorobiphenyl is a halogenated aromatic hydrocarbon. Compounds within this class, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are known for their potential toxicity and persistence in the environment.[1][2][3] Based on data from similar chemical structures, 3-Bromo-5-chlorobiphenyl should be handled as a substance with the potential for significant health hazards.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement | Source Analogy |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed | [4][5][6][7] |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic or Harmful in contact with skin | [4][5][7] |
| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic or Harmful if inhaled | [4][5][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][7][8][9][10] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4][5][7][8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5][8][9][10] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [6][11] |
The primary routes of exposure are inhalation, skin absorption, and ingestion.[12] Due to its biphenyl structure, there is a potential for bioaccumulation.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The hierarchy of controls should be implemented to minimize risk.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of 3-Bromo-5-chlorobiphenyl must be conducted in a certified chemical fume hood to control airborne concentrations.[3][13]
-
Ventilation: The laboratory should have adequate general ventilation.[8][13]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[8][13]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected to provide a sufficient barrier against the anticipated hazards. The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust. |
| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a disposable coverall (Type 5/6) is recommended.[14][15] | To prevent contamination of personal clothing and skin.[14][15] |
| Respiratory Protection | Not typically required when working in a functional fume hood. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors. |
Safe Handling and Storage Protocols
Handling:
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7][8][9][11]
-
Use non-sparking tools if the material is a dust and there is a risk of dust explosion.[4]
Storage:
-
Store in a tightly closed, properly labeled container.[4][8][9][11][13]
-
Keep in a dry, cool, and well-ventilated place.[4][8][11][13]
-
Store away from incompatible materials such as strong oxidizing agents.[11][13]
-
The storage area should be secure and accessible only to authorized personnel.[8][9][13]
First-Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
Step-by-Step First-Aid Protocols:
-
Inhalation: Move the affected person to fresh air immediately.[4][9][12] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[4][9] Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing.[4][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8][9][11] Seek medical attention if irritation develops or persists.[4][11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][9][11][13] Remove contact lenses if present and easy to do.[9][11][13] Seek immediate medical attention.[4][11][13]
-
Ingestion: Do NOT induce vomiting.[4][13] Rinse mouth with water.[4][9][11] Never give anything by mouth to an unconscious person.[4][13] Call a physician or poison control center immediately.[4][7][11]
Accidental Release and Disposal Considerations
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 2.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[13]
-
For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.
-
Prevent the spill from entering drains or waterways.[4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Toxicological and Ecological Profile
While specific toxicological data for 3-Bromo-5-chlorobiphenyl is not available, the broader class of halogenated biphenyls is well-studied.
-
Mechanism of Action: Polychlorinated biphenyls (PCBs) can exert toxic effects through various mechanisms, including binding to the aryl hydrocarbon receptor (AhR), which can disrupt cellular function by altering gene transcription.[3] They can also interfere with calcium homeostasis and have endocrine-disrupting effects.[3]
-
Metabolism: Halogenated biphenyls are metabolized slowly by the cytochrome P-450 enzyme system into more polar metabolites, which can then be excreted.[3] However, their lipophilic nature leads to accumulation in fatty tissues.[3]
-
Ecological Impact: As with many halogenated aromatic compounds, 3-Bromo-5-chlorobiphenyl is expected to be very toxic to aquatic life and to persist in the environment.[6][11] Discharges into the environment must be avoided.[4]
References
-
3-Bromo-5-chlorobenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
TOXICOLOGICAL PROFILE FOR POLYBROMINATED BIPHENYLS AND POLYBROMINATED DIPHENYL ETHERS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
First Aid Procedures For Chemical Hazards. Workplace Material Handling & Safety. [Link]
-
3-Chlorobiphenyl (T3D0391). T3DB. [Link]
-
What is Category III and Type 5 and 6 PPE? Cleanroomshop. [Link]
-
Tychem® 6000F orange Chemical Protection suit PPE 3-B/4-B/5-B/6-B. Euro Industry. [Link]
-
3-Bromobiphenyl. PubChem, National Center for Biotechnology Information. [Link]
-
Highly toxic chlorobiphenyl and by-side impurities content and composition of technical chlorofen formulation. PubMed. [Link]
-
3-Chlorobiphenyl. PubChem, National Center for Biotechnology Information. [Link]
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- 4. chemicalbook.com [chemicalbook.com]
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Technical Guide: Comparative Analysis of 3,5-Dihalo vs. 3,3'-Dihalo Biphenyl Isomers
This guide is structured to serve as a high-level technical reference for medicinal chemists and materials scientists. It prioritizes mechanistic understanding over rote lists, adhering to the "Senior Scientist" persona.
Executive Summary & Structural Distinction
In the optimization of biphenyl scaffolds—whether for liquid crystal mesogens or biopharmaceutical leads—the precise placement of halogen substituents dictates the molecule's electronic landscape, metabolic fate, and binding vector.
While both isomers share the formula
-
3,5-Dihalo Biphenyl: Asymmetric electronic distribution. Both halogens reside on Ring A, creating a highly electron-deficient
-system on one side, while Ring B remains electronically distinct (often unsubstituted). -
3,3'-Dihalo Biphenyl: Symmetric electronic distribution. One halogen resides on Ring A and one on Ring B. This preserves the equivalence of the rings (homo-substituted) and distributes the electron-withdrawing effect across the entire biphenyl axis.
Electronic & Conformational Landscape
The choice between these isomers is rarely arbitrary; it is a decision between localized polarization (3,5-) and distributed lipophilicity (3,3'-).
Dipole Moments and Vector Addition
-
3,5-Isomer: The two C-X bond dipoles on Ring A are at a 120° angle. Their vector sum creates a strong dipole directed through the C1-C1' bond axis (if X=Cl,
D contribution from Ring A). This makes Ring A a potent -acid, ideal for engaging in - stacking with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine). -
3,3'-Isomer: The net dipole is conformation-dependent. Biphenyls typically adopt a twist angle (
in solution). The dipoles on opposing rings can partially cancel or reinforce depending on rotation, resulting in a fluctuating, generally lower net dipole moment compared to the static polarization of the 3,5-system.
Quantitative Property Comparison
| Property | 3,5-Dihalo (Asymmetric) | 3,3'-Dihalo (Symmetric) |
| Symmetry Group | ||
| Ring A Electronics | Highly Deactivated (Electron Poor) | Moderately Deactivated |
| Ring B Electronics | Neutral / Activated (relative to Ring A) | Moderately Deactivated |
| Metabolic Soft Spots | Ring A: blocked. Ring B: exposed (esp. para). | Both Rings: para-positions exposed. |
| Crystal Packing | Head-to-Tail stacking favored (Dipole driven) | Herringbone or parallel displaced |
Synthetic Methodologies
Synthesis Workflows
The following diagram outlines the divergent synthetic logic.
Figure 1: Divergent synthetic strategies. The 3,5-isomer relies on desymmetrization of a tri-halo core or coupling a di-halo block, while 3,3'-isomers often utilize homo-coupling of identical subunits.
Protocol: Selective Synthesis of 3,5-Dichlorobiphenyl
Note: This protocol avoids the common pitfall of poly-halogen exchange by using a distinct leaving group (Bromine vs. Chlorine).
-
Reagents: 1-Bromo-3,5-dichlorobenzene (1.0 eq), Phenylboronic acid (1.1 eq),
(3 mol%), (2.0 eq). -
Solvent System: DME/Water (3:1) – Degassed thoroughly to prevent homocoupling.
-
Procedure:
-
Charge reaction vessel with aryl bromide and catalyst under Argon.
-
Add degassed solvent and base.
-
Heat to 85°C for 4 hours. Monitor by HPLC.
-
Critical Step: The C-Br bond is significantly more labile than the C-Cl bonds, ensuring chemoselective coupling at the 1-position without disturbing the 3,5-dichloro motif.
-
-
Purification: Silica gel chromatography (Hexanes). 3,5-isomers typically elute faster than mono-substituted byproducts due to high lipophilicity.
Biological & Pharmacological Implications[1]
Metabolic Stability (The "Metabolic Blocking" Effect)
In drug design, halogens are often used to block CYP450-mediated oxidation.
-
3,5-Substitution: Effectively "armors" one entire ring. The 3 and 5 positions are blocked by halogens, and the steric bulk often shields the 4-position (para) from enzymatic approach. However, this leaves the other ring (Ring B) completely vulnerable to oxidation, typically at the 4'-position.
-
Strategy: Use 3,5-substitution to anchor the molecule in a hydrophobic pocket, then functionalize Ring B to tune solubility.
-
-
3,3'-Substitution: Leaves the para-position (4 and 4') on both rings open. CYP450 enzymes can readily hydroxylate these positions to form 4,4'-dihydroxy metabolites (resembling bisphenol structures).
-
Risk:[1] 3,3'-Dihalo biphenyls (like PCB 11) are known to metabolize into hydroxylated species that can mimic hormones or undergo sulfation [1].
-
SAR Decision Matrix
Use the following logic flow to select the correct isomer for your lead optimization campaign.
Figure 2: Strategic decision tree for scaffold selection. 3,5-isomers are preferred for metabolic blocking, while 3,3'-isomers offer symmetry.
References
-
Hu, X., et al. (2020). 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Environmental Science & Technology.[2] [Link]
-
Grimm, F. A., et al. (2013). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. [Link]
-
Li, X., et al. (2018). Suzuki-Miyaura Coupling of Arylboronic Acids. Journal of the American Chemical Society. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Site-Selective Suzuki Coupling of 3-Bromo-5-chlorobiphenyl
Introduction: The Strategic Value of Site-Selective Cross-Coupling
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, valued for its functional group tolerance and operational simplicity.[1] This guide delves into a nuanced application of this powerful reaction: the site-selective mono-arylation of a dihalogenated biphenyl, specifically 3-bromo-5-chlorobiphenyl.
The selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the modular synthesis of complex molecules. It allows for the stepwise introduction of different substituents, creating a pathway to diverse chemical libraries from a single, readily available starting material. 3-Bromo-5-chlorobiphenyl presents a classic case for chemoselectivity, where the differential reactivity of the C-Br and C-Cl bonds can be harnessed to achieve a specific synthetic outcome. This application note provides the foundational principles, a field-tested protocol, and expert insights for achieving high selectivity in the Suzuki coupling at the more reactive C-Br position.
Mechanistic Rationale: Exploiting the Halogen Reactivity Gradient
The success of a site-selective Suzuki-Miyaura coupling on a substrate bearing multiple, distinct halogen atoms hinges on the kinetics of the initial, rate-determining step: the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The established reactivity trend for aryl halides in palladium-catalyzed couplings is:
C-I > C-OTf > C-Br >> C-Cl
This hierarchy is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-Br bond (approx. 81 kcal/mol) is significantly weaker than the C-Cl bond (approx. 96 kcal/mol), making it more susceptible to cleavage and oxidative addition by the electron-rich Pd(0) catalyst.[3] By carefully controlling reaction conditions—particularly temperature and catalyst system—it is possible to effect the coupling exclusively at the C-Br bond, leaving the more robust C-Cl bond intact for subsequent transformations.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The selectivity for 3-bromo-5-chlorobiphenyl is determined in the first step (Oxidative Addition), where the Pd(0) complex preferentially inserts into the weaker C-Br bond.
Diagram 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Site-Selective Arylation
This protocol provides a robust method for the selective Suzuki-Miyaura coupling of 3-bromo-5-chlorobiphenyl with a generic arylboronic acid. The conditions are optimized to favor mono-arylation at the C-Br position with high selectivity.
Materials:
-
3-Bromo-5-chlorobiphenyl (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Tricyclohexylphosphine hydrotetrafluoroborate [PCy₃·HBF₄] (0.04 eq, 4 mol%)
-
Cesium Carbonate [Cs₂CO₃] (2.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-chlorobiphenyl (1.0 eq), the chosen arylboronic acid (1.1 eq), and cesium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate small vial, briefly mix Palladium(II) Acetate (0.02 eq) and Tricyclohexylphosphine hydrotetrafluoroborate (0.04 eq).
-
Assembly: Add the catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a substrate concentration of approx. 0.1-0.2 M) followed by deionized water (10% of the toluene volume). The biphasic mixture is crucial for the reaction.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of a new, higher Rf (on normal phase silica) product spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-aryl-5-chlorobiphenyl.
Data Presentation: Expected Outcomes and Conditions
The following table summarizes typical conditions and expected outcomes for the site-selective Suzuki coupling. The choice of catalyst and ligand is critical; bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) are highly effective for promoting the oxidative addition of the C-Br bond while leaving the C-Cl bond untouched under these conditions.[2]
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | 3-Bromo-5-chlorobiphenyl | Dihalogenated arene with distinct halogen reactivities. |
| Coupling Partner | Arylboronic Acid (1.1 eq) | A slight excess ensures complete consumption of the limiting reagent. |
| Palladium Source | Pd(OAc)₂ (2 mol%) | A common, reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | PCy₃·HBF₄ (4 mol%) | Bulky, electron-rich phosphine that facilitates oxidative addition at the C-Br bond and stabilizes the Pd(0) catalyst. The salt form is more air-stable and easier to handle. |
| Base | Cs₂CO₃ (2.0 eq) | Strong, soluble base effective in promoting the transmetalation step.[2] K₃PO₄ or K₂CO₃ can also be used. |
| Solvent System | Toluene / H₂O (10:1 v/v) | Biphasic system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy for C-Br activation without promoting significant C-Cl coupling. Higher temperatures (>100-110 °C) risk loss of selectivity.[4] |
| Expected Yield | 75-95% | Yields are substrate-dependent but are generally high for this transformation.[2] |
| Selectivity (Br vs. Cl) | >95:5 | Excellent selectivity is expected under these conditions due to the large difference in bond dissociation energies. |
Trustworthiness: A Self-Validating System
To ensure the integrity of the experimental outcome, the following validation steps are crucial:
-
Confirmation of Structure: The structure of the final product, 3-aryl-5-chlorobiphenyl, must be unequivocally confirmed.
-
¹H and ¹³C NMR Spectroscopy: This will verify the successful formation of the new biaryl linkage and, critically, the retention of the chlorine atom. The proton and carbon signals of the chlorinated ring will show characteristic splitting patterns and chemical shifts distinct from the starting material.
-
Mass Spectrometry (GC-MS or LC-MS): The molecular ion peak will confirm the mass of the desired product. The isotopic pattern for the single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be clearly visible, providing definitive evidence that the chlorine atom was not displaced.
-
-
Assessment of Selectivity: The purity of the crude reaction mixture should be assessed to confirm the site-selectivity.
-
GC-MS Analysis of Crude Product: This is the most direct method to quantify selectivity. Look for the absence or negligible presence of the di-arylated byproduct (from coupling at both Br and Cl sites) and the unreacted starting material. The presence of any 3-bromo-5-aryl-biphenyl would indicate incomplete reaction.
-
Expertise & Experience: Field-Proven Insights
-
The "Ligandless" Myth: While some Suzuki reactions can proceed with just a palladium salt (often termed "ligandless"), these typically rely on the solvent or substrate to act as a weak ligand. For achieving high selectivity with challenging substrates like bromo-chloro arenes, the use of a well-defined, bulky, electron-rich phosphine ligand is strongly recommended. It provides faster, cleaner reactions and more reproducible results.
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to catalyst deactivation (formation of palladium oxides) and homocoupling of the boronic acid. Meticulous degassing of solvents and maintaining a positive pressure of an inert gas like Argon or Nitrogen throughout the setup and reaction is critical for high yields and catalyst longevity.
-
Base Quality Matters: The base is not merely a spectator; it is essential for activating the boronic acid to form the more nucleophilic borate species, which participates in the transmetalation step.[5] Ensure the base (e.g., Cs₂CO₃) is dry and of high purity. Inconsistent base quality can be a hidden source of poor reaction performance.
-
Managing Boronic Acid Homocoupling: A common side reaction is the homocoupling of the arylboronic acid to form a symmetrical biaryl. This is often promoted by trace oxygen. While a slight excess of the boronic acid is used, minimizing this side reaction through a robust inert atmosphere technique will simplify purification and improve the overall process economy.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995. URL: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
-
The Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2021. URL: [Link]
- Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A.
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002. URL: [Link]
-
Smith, R. C. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. URL: [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University Chemistry 115 Handout. URL: [Link]
-
Transtutors. Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer). Transtutors, 2022. URL: [Link]
-
Yin, L. et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 2017. URL: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Unlocking Molecular Diversity: A Guide to Sequential Cross-Coupling of 3-Bromo-5-chlorobiphenyl
Introduction: The Strategic Imperative for Selective Functionalization
In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Substituted biphenyl scaffolds are privileged motifs, appearing in numerous pharmaceuticals, agrochemicals, and organic electronics. 3-Bromo-5-chlorobiphenyl presents itself as a versatile and economically attractive starting material for the synthesis of diverse derivatives. The differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds offers a strategic handle for selective, sequential functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of sequential cross-coupling reactions using this substrate. We will delve into the mechanistic underpinnings of selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Principle of Chemoselective Coupling: Exploiting Halogen Reactivity
The success of sequential cross-coupling on polyhalogenated arenes hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The bond dissociation energy of the C-X bond plays a crucial role, with the general reactivity trend being C-I > C-Br > C-Cl.[1] This predictable hierarchy allows for the selective reaction of the more labile C-Br bond under milder conditions, leaving the more robust C-Cl bond intact for a subsequent transformation.
The choice of the palladium catalyst, and particularly the phosphine ligand, is critical for modulating reactivity and achieving high selectivity.[2] For the initial coupling at the C-Br position, standard catalysts like Pd(PPh₃)₄ can often be employed. To activate the less reactive C-Cl bond in the second step, more electron-rich and bulky ligands, such as those developed by Buchwald and coworkers (e.g., SPhos, XPhos), are typically required to facilitate the oxidative addition.[2]
This strategic, stepwise approach enables the introduction of two different functionalities onto the biphenyl core, significantly expanding the accessible chemical space from a single starting material.
Experimental Workflows: A Visual Guide
The following diagrams illustrate the logical flow of sequential cross-coupling reactions for the differential functionalization of 3-bromo-5-chlorobiphenyl.
Caption: Workflow for sequential C-C bond formation.
Caption: Workflow for sequential C-C and C-N bond formation.
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol 1: Sequential Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-Aryl'-biphenyl
This two-step protocol first addresses the more reactive C-Br bond, followed by the coupling of the C-Cl bond.
Step 1: Monoselective Suzuki-Miyaura Coupling at the C-Br Position
-
Rationale: Standard Suzuki-Miyaura conditions are employed to selectively target the C-Br bond.[3] The choice of a relatively mild catalyst and base minimizes the risk of premature reaction at the C-Cl position.
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-chlorobiphenyl (1.0 equiv), the first arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chlorobiphenyl intermediate.
-
Step 2: Suzuki-Miyaura Coupling at the C-Cl Position
-
Rationale: The less reactive C-Cl bond requires a more active catalytic system. The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for efficient oxidative addition of the aryl chloride to the palladium center.[2]
-
Procedure:
-
To an oven-dried Schlenk flask, add the 3-aryl-5-chlorobiphenyl intermediate from Step 1 (1.0 equiv), the second arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Add a degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C and stir for 18-36 hours, monitoring by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final 3-aryl-5-aryl'-biphenyl.
-
| Parameter | Step 1 (C-Br Coupling) | Step 2 (C-Cl Coupling) |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water | Toluene or 1,4-Dioxane |
| Temperature | 90 °C | 100-110 °C |
| Typical Yield | 70-90% | 60-85% |
Protocol 2: Sequential Sonogashira and Buchwald-Hartwig Amination
This protocol demonstrates the synthesis of a dissymmetrically substituted biphenyl with an alkyne and an amine functionality.
Step 1: Selective Sonogashira Coupling at the C-Br Position
-
Rationale: The Sonogashira reaction provides a powerful method for the formation of C-C triple bonds.[4] A copper co-catalyst is often used to facilitate the reaction, though copper-free conditions are also well-established.
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-chlorobiphenyl (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill with argon.
-
Add a degassed solvent such as triethylamine or a mixture of toluene and diisopropylamine.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.
-
Upon completion, dilute with diethyl ether and filter through Celite to remove the amine salts.
-
Wash the filtrate with saturated ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 3-alkynyl-5-chlorobiphenyl intermediate.
-
Step 2: Buchwald-Hartwig Amination at the C-Cl Position
-
Rationale: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] The use of a strong base and a specialized ligand is necessary to achieve coupling with the less reactive aryl chloride.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the 3-alkynyl-5-chlorobiphenyl intermediate (1.0 equiv), Pd₂(dba)₃ (2 mol%), a suitable Buchwald ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add the amine (1.2 equiv) and degassed toluene.
-
Seal the tube and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through Celite, and concentrate.
-
Purify the residue by flash column chromatography to afford the final 3-alkynyl-5-aminobiphenyl product.
-
| Parameter | Step 1 (Sonogashira) | Step 2 (Buchwald-Hartwig) |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd₂(dba)₃ / XPhos |
| Base | Triethylamine | Sodium tert-butoxide |
| Solvent | Triethylamine or Toluene/DIPA | Toluene |
| Temperature | RT - 60 °C | 100 °C |
| Typical Yield | 75-95% | 65-90% |
One-Pot Sequential Coupling: An Efficient Alternative
For certain substrate combinations, a one-pot sequential coupling can be an efficient alternative to a two-step procedure, saving time and resources.[2] This approach relies on careful control of reaction conditions to achieve selective transformations in a single reaction vessel.
Conceptual One-Pot Protocol (Suzuki-Suzuki):
-
Perform the first Suzuki coupling at the C-Br position under milder conditions (e.g., lower temperature, weaker base).
-
Upon completion of the first step, add the second boronic acid, a more active ligand, and potentially a stronger base to the same reaction vessel.
-
Increase the reaction temperature to drive the second coupling at the C-Cl position to completion.
While offering improved efficiency, one-pot procedures may require more extensive optimization to minimize side reactions, such as homocoupling of the boronic acids or double coupling with the first boronic acid.[6]
Troubleshooting and Considerations for Success
-
Incomplete Conversion: If the reaction at the C-Cl position is sluggish, consider increasing the catalyst loading, using a more active ligand (e.g., a third-generation Buchwald ligand), or employing a higher reaction temperature.
-
Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can be minimized by the slow addition of the boronic acid or by using a 1:1 stoichiometry of the aryl halide and boronic acid.
-
Purification: The polarity of the substituted biphenyls can vary significantly depending on the introduced functional groups. A careful selection of the eluent system for column chromatography is essential for effective purification.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) is crucial, as palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.
Conclusion
The sequential cross-coupling of 3-bromo-5-chlorobiphenyl is a powerful and versatile strategy for the synthesis of a wide array of complex, dissymmetrically substituted biphenyls. By leveraging the inherent differences in the reactivity of the C-Br and C-Cl bonds and by carefully selecting the appropriate catalytic system, researchers can achieve high levels of selectivity and yield. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of these transformative reactions in drug discovery and materials science endeavors.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Haley, M. M., et al. (2000). Synthesis of 1,3-Bis((trimethylsilyl)ethynyl)benzene Derivatives: Building Blocks for Carbon-Rich Materials. The Journal of Organic Chemistry, 65(22), 7357-7364. Available at: [Link]
-
Rossi, R., Bellina, F., & Lessi, M. (2012). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of polyhalogenated heteroarenes. Tetrahedron, 68(17), 3567-3611. Available at: [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674-688. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2646–2701. Available at: [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2011). Organic Process Research & Development, 15(4), 856-864. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2017). Organic & Biomolecular Chemistry, 15(34), 7144-7151. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2016). Molecules, 21(11), 1479. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2019). Molecules, 24(12), 2296. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17765-17778. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry, 73(22), 8865-8871. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg. Available at: [Link]
-
Wikipedia contributors. (2024, January 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler-Toledo. Retrieved February 3, 2026, from [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2011). Organic Process Research & Development, 15(4), 856-864. Available at: [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Synthesis of OLED host materials using 3-Bromo-5-chlorobiphenyl
Application Note: Sequential Chemoselective Synthesis of Bipolar OLED Hosts using 3-Bromo-5-chlorobiphenyl
Executive Summary & Strategic Rationale
The development of high-efficiency Phosphorescent OLEDs (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices requires host materials with high Triplet Energy (
3-Bromo-5-chlorobiphenyl serves as a premier "asymmetric scaffold" for these materials. Its structural value lies in two key features:
-
Meta-Conjugation: The 3,5-substitution pattern on the biphenyl core interrupts effective
-conjugation, preserving a high (typically >2.7 eV), which is critical to prevent reverse energy transfer from blue/green emitters. -
Chemoselectivity: The significant difference in bond dissociation energies between the C-Br (
68 kcal/mol) and C-Cl ( 81 kcal/mol) bonds allows for sequential, programmable functionalization.
This guide details a validated protocol for synthesizing a "Donor-Bridge-Acceptor" (D-B-A) host, specifically targeting the synthesis of a Carbazole-Biphenyl-Triazine hybrid.
Mechanistic Insight: The Kinetic Control of Chemoselectivity
The success of this protocol relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle.
-
Step 1 (Bromine Activation): Palladium(0) undergoes oxidative addition into the C-Br bond. The rate constant
is significantly higher than under mild conditions (60-80°C) with standard phosphine ligands (e.g., ). This allows exclusive functionalization of the bromine site while leaving the chlorine intact. -
Step 2 (Chlorine Activation): The remaining C-Cl bond is activated using electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos) and elevated temperatures (>100°C). These ligands increase electron density on the Pd center, facilitating the difficult oxidative addition into the inert C-Cl bond.
Experimental Protocols
Protocol A: Selective Suzuki Coupling (The "Donor" Installation)
Objective: Coupling of 3-Bromo-5-chlorobiphenyl with 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Donor).
Materials:
-
3-Bromo-5-chlorobiphenyl (1.0 eq)
-
Carbazole-Boronic Ester Derivative (1.05 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 ratio)
Procedure:
-
Setup: In a flame-dried Schlenk flask, combine the aryl bromide, boronic ester, and
. -
Degassing: Evacuate and backfill with Argon (
) to remove , which poisons the catalyst and promotes homocoupling. -
Solvation: Add degassed Toluene/Ethanol and the aqueous base via syringe.
-
Reaction: Heat to 70°C for 12 hours. Note: Do not exceed 80°C to prevent premature activation of the chloride.
-
Validation: Monitor via TLC (Hexane/DCM). The starting bromide should disappear; the chloride intermediate should appear.
-
Workup: Extract with DCM, wash with brine, dry over
. Purify via silica gel column chromatography.
Protocol B: Exhaustive Suzuki Coupling (The "Acceptor" Installation)
Objective: Coupling of the Chloro-intermediate with 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-triazine (Acceptor).
Materials:
-
Chloro-functionalized Intermediate (from Protocol A) (1.0 eq)
-
Triazine-Boronic Ester (1.2 eq)
-
Catalyst:
(2 mol%) + S-Phos (4-8 mol%) -
Base:
(3.0 eq, anhydrous) -
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Catalyst Pre-complexation: Mix
and S-Phos in Dioxane under Argon for 15 mins to form the active catalytic species. -
Addition: Add the Chloro-intermediate, boronic ester, and base.
-
Reaction: Heat to 110°C (Reflux) for 24 hours. The elevated temperature and electron-rich ligand are required to break the C-Cl bond.
-
Workup: Filter through a Celite pad (to remove Pd black). Concentrate and recrystallize from Toluene/Ethanol to achieve OLED-grade purity (>99.5%).
Data Presentation & Validation
Table 1: Reaction Optimization & Yields
| Parameter | Protocol A (Br-Site) | Protocol B (Cl-Site) |
| Limiting Reagent | 3-Bromo-5-chlorobiphenyl | Chloro-Intermediate |
| Catalyst System | ||
| Temperature | 70°C | 110°C |
| Time | 12 h | 24 h |
| Isolated Yield | 85-92% | 78-85% |
| Selectivity | >98% (Mono-sub) | N/A (Exhaustive) |
Table 2: Material Properties (Typical Values for this Class)
| Property | Intermediate (Mono-Cl) | Final Bipolar Host | Significance |
| Triplet Energy ( | ~2.9 eV | ~2.75 eV | High |
| HOMO Level | -6.1 eV | -5.8 eV | Shallower HOMO improves hole injection from anode. |
| LUMO Level | -2.2 eV | -2.8 eV | Deeper LUMO improves electron injection from cathode. |
Workflow Visualization
Caption: Sequential synthetic pathway leveraging the reactivity difference between Aryl-Bromide and Aryl-Chloride bonds to construct asymmetric bipolar hosts.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Lee, C. W., & Lee, J. Y. (2013). Bipolar Host Materials for Green Triplet Emitter in Organic Light-emitting Diodes. Chemistry Letters, 42(10), 1188–1190. Link
-
Tao, Y., Yang, C., & Qin, J. (2011). Organic host materials for phosphorescent organic light-emitting diodes. Chemical Society Reviews, 40(5), 2943-2970. Link
-
Old, D. W., Wolfe, J. P., & Buchwald, S. W. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. Link
Sources
Mastering Chemoselectivity: A Guide to the Palladium-Catalyzed Arylation of 3-Bromo-5-chlorobiphenyl
Introduction: The Strategic Importance of Selective Arylation
In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Polychlorinated biphenyls (PCBs) and their derivatives, while historically associated with environmental concerns, are also pivotal structural motifs in a range of functional molecules, from pharmaceuticals to organic electronics.[1] The ability to selectively functionalize specific positions on a polyhalogenated scaffold opens up a vast chemical space for the synthesis of novel compounds with tailored properties. This guide provides a detailed exploration of the palladium-catalyzed arylation of 3-bromo-5-chlorobiphenyl, a substrate that presents the common challenge of differentiating between two distinct carbon-halogen bonds.
The differential reactivity of the C-Br and C-Cl bonds, where the former is generally more susceptible to oxidative addition to a palladium(0) center, forms the basis for achieving high chemoselectivity.[2] This application note will delve into the mechanistic underpinnings of this selectivity and provide robust protocols for both Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, enabling researchers to confidently navigate the synthesis of unsymmetrical terphenyls and arylated anilines.
The Mechanistic Cornerstone: Exploiting the Reactivity Gradient
The success of a selective palladium-catalyzed arylation of 3-bromo-5-chlorobiphenyl hinges on the judicious choice of reaction conditions to favor the cleavage of the more labile C-Br bond over the stronger C-Cl bond. The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This inherent difference in reactivity can be amplified through careful selection of the palladium catalyst, ligand, base, and temperature.
Suzuki-Miyaura Coupling: A Stepwise Approach to Terphenyls
The Suzuki-Miyaura reaction, a powerful method for C-C bond formation, is particularly well-suited for the sequential arylation of dihaloarenes.[3][4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 3: Workflow for the Selective Monosubstitution at the Bromine Position.
Detailed Procedure:
-
To a reaction vessel, add 3-bromo-5-chlorobiphenyl (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.01-0.02 equiv).
-
Add a 4:1 mixture of toluene and water as the solvent.
-
Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aryl-5-chlorobiphenyl.
Step 2: Substitution at the Chlorine Position
Detailed Procedure:
-
To a reaction vessel, add the 3-aryl-5-chlorobiphenyl (1.0 equiv) from Step 1, the second arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04-0.10 equiv).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and follow the workup and purification procedure described in Step 1.
| Parameter | Step 1 (C-Br Arylation) | Step 2 (C-Cl Arylation) |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | None (or simple phosphine) | SPhos |
| Base | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | 1,4-Dioxane |
| Temperature | Room Temperature | 80-100 °C |
| Typical Yield | 70-95% | 60-90% |
Table 1: Recommended Reaction Conditions for Stepwise Suzuki-Miyaura Coupling.
Protocol 2: Selective Buchwald-Hartwig Amination at the Bromine Position
This protocol is based on general procedures for the selective amination of polyhalogenated arenes.
-
To a reaction vessel under an inert atmosphere, add 3-bromo-5-chlorobiphenyl (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.01-0.02 equiv), and a suitable phosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02-0.04 equiv).
-
Add anhydrous toluene or 1,4-dioxane as the solvent.
-
Degas the mixture.
-
Heat the reaction to 80-110 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and perform an aqueous workup and extraction.
-
Purify the product by column chromatography.
| Parameter | Recommended Conditions |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, or other bulky, electron-rich phosphines |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 65-95% |
Table 2: Recommended Reaction Conditions for Selective Buchwald-Hartwig Amination.
Troubleshooting and Key Considerations
-
Selectivity Issues: If a mixture of mono- and di-arylated products is observed in the first step of the Suzuki-Miyaura coupling, consider lowering the reaction temperature or reducing the catalyst loading. For the Buchwald-Hartwig amination, a less reactive base (e.g., K₃PO₄ instead of NaOtBu) may improve selectivity.
-
Low Yields: Ensure all reagents and solvents are anhydrous, especially for the second step of the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of ligand is critical; for challenging couplings, more electron-rich and sterically hindered ligands are often more effective.
-
Homocoupling of Boronic Acids: This side reaction can be minimized by using a slight excess of the aryl halide and ensuring efficient stirring.
Conclusion: A Gateway to Molecular Diversity
The palladium-catalyzed selective arylation of 3-bromo-5-chlorobiphenyl is a powerful and versatile strategy for the synthesis of a wide array of complex organic molecules. By understanding the underlying principles of chemoselectivity and carefully controlling the reaction conditions, researchers can effectively functionalize this dihalogenated scaffold in a stepwise manner. The protocols outlined in this application note provide a solid foundation for the successful implementation of both Suzuki-Miyaura and Buchwald-Hartwig couplings, paving the way for the discovery and development of novel compounds in the pharmaceutical and materials science sectors.
References
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. Available at: [Link]
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Antelo, M. M., Adrio, L. A., Sousa-Pedrares, A., Vila, J. M., & Hii, K. K. (M. ). (2007). A practical and general synthesis of unsymmetrical terphenyls. The Journal of Organic Chemistry, 72(20), 7935-7938. Available at: [Link]
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NROChemistry. (2025). Suzuki Coupling. Mechanism & Examples. Available at: [Link]
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Li, W., et al. (2018). Temperature-controlled Sequential Suzuki-Miyaura Reactions for Preparing Unsymmetrical Terphenyls. Scientific Reports, 8(1), 17189. Available at: [Link]
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Kazi, S. A., Campi, E. M., & Hearn, M. T. W. (2018). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. Tetrahedron, 74(7), 783-790. Available at: [Link]
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Royal Society of Chemistry. (2022). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
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Miguez, J. M. A., et al. (2016). A Practical and General Synthesis of Unsymmetrical Terphenyls. ACS Publications. Collection. Available at: [Link]
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Bedford, R. B., et al. (2016). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Communications, 7, 13920. Available at: [Link]
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Haglund, P., & Wiberg, K. (2002). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Organohalogen Compounds, 56, 321-324. Available at: [Link]
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Leadbeater, N. E., & Marco, M. (2005). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. The Journal of organic chemistry, 70(11), 4580–4583. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. Available at: [Link]
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Boyle, R. C., et al. (2014). Functionalization of 3, 5, 8-Trichlorinated BODIPY Dyes. The Journal of organic chemistry, 79(21), 10114–10133. Available at: [Link]
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Böhm, V. P. W., et al. (2002). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 124(45), 13498-13502. Available at: [Link]
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Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry (Weinheim an der Bergstrasse, Germany), 12(24), 6210–6221. Available at: [Link]
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Wang, C., et al. (2023). ortho-C–O arylation of aromatic amides with Grignard reagents through the Meyers reaction. Organic & Biomolecular Chemistry, 21(35), 7136-7140. Available at: [Link]
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Aslam, S., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 12(1), 1-9. Available at: [Link]
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Al-Zoubi, R. M., et al. (2015). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein journal of organic chemistry, 11, 1488–1495. Available at: [Link]
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Sharma, S., & Kumar, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1387. Available at: [Link]
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Schmidt, A. F., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organic Process Research & Development, 25(5), 1145-1154. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
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Fleckenstein, C. A., & Plenio, H. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 41(28). Available at: [Link]
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Vaddamanu, N., et al. (2012). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 2(10), 2097-2104. Available at: [Link]
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PubChem. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]
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Bruneau, A., et al. (2012). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. Angewandte Chemie International Edition, 51(33), 8239-8243. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate. Journal of the American Chemical Society, 132(43), 15224–15226. Available at: [Link]
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Dąbrowa, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of organic chemistry, 86(24), 17775–17786. Available at: [Link]
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Dreher, S. D., et al. (2008). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257-9259. Available at: [Link]
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Man, B., et al. (2019). B-N, B-O and B-CN Bond Formation via Palladium Catalyzed Cross-Coupling of B-Bromo-Carboranes. Angewandte Chemie International Edition, 58(38), 13329-13333. Available at: [Link]
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Osaka, I., et al. (2014). Facile one-pot access to π-conjugated polymers via sequential bromination/direct arylation polycondensation. Polymer Chemistry, 5(17), 5025-5029. Available at: [Link]
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Spencer, J., et al. (2011). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules (Basel, Switzerland), 16(8), 6442–6473. Available at: [Link]
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Stojkoski, C., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of organic chemistry, 77(17), 7627–7633. Available at: [Link]
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Dong, G., et al. (2023). Ortho-C–H methoxylation of aryl halides enabled by a polarity-reversed N-O reagent. Nature Chemistry, 15(11), 1594-1602. Available at: [Link]
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Application Note: Synthesis of Asymmetric Dendrimers Using a 3-Bromo-5-chlorobiphenyl Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of an Asymmetric Core
Dendrimers, with their highly branched, well-defined, three-dimensional architecture, have emerged as pivotal nanostructures in advanced drug delivery and materials science.[1][2] The precise control over their size, shape, and surface functionality allows for the tailored conjugation of therapeutic agents, targeting moieties, and imaging probes.[3] Traditionally, dendrimer synthesis has relied on symmetric core molecules, leading to uniform macromolecular structures. However, the use of an asymmetric core, such as 3-bromo-5-chlorobiphenyl, offers a unique strategic advantage: the ability to construct dendrimers with distinct dendritic wedges (dendrons) at specific positions. This asymmetry is paramount for creating multifunctional platforms where different functionalities can be spatially segregated, mimicking the complex organization of biological macromolecules.
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 3-bromo-5-chlorobiphenyl is the cornerstone of this synthetic strategy. The C-Br bond is more susceptible to oxidative addition by palladium(0) catalysts than the more stable C-Cl bond. This reactivity difference enables a regioselective, stepwise growth of the dendrimer, a crucial element for building complex, asymmetric architectures.[4][5] This application note provides a detailed guide to leveraging this principle, outlining two robust synthetic pathways and comprehensive protocols for the synthesis, purification, and characterization of first-generation asymmetric dendrimers based on a 3-bromo-5-chlorobiphenyl core.
I. Synthetic Strategy and Workflow Overview
The overarching strategy employs a convergent growth approach, where pre-synthesized dendrons are attached to the core molecule in a stepwise manner.[1] This method minimizes the potential for structural defects and simplifies purification compared to divergent approaches.[6] The synthesis begins with the selective functionalization at the more reactive bromine position, followed by a second coupling reaction at the chlorine position.
Two powerful and widely used cross-coupling reactions are detailed: the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods will depend on the specific chemistry of the dendron being attached (e.g., availability of boronic esters for Suzuki coupling or hydroxyl/amine functionalities for Ullmann condensation).
II. Experimental Protocols: Building the Dendrimer
Protocol 1: First-Generation (G1) Synthesis via Sequential Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds due to its mild reaction conditions and tolerance of a broad range of functional groups.[7][8] This protocol leverages the differential reactivity of aryl halides to achieve a stepwise dendron attachment.
Rationale for Reagent Selection:
-
Catalyst System: For the first coupling at the C-Br position, a ligandless palladium acetate [Pd(OAc)₂] catalyst is often sufficient due to the high reactivity of the C-Br bond.[4][9] For the second, more challenging coupling at the C-Cl bond, a more active catalytic system is required. This is achieved by using a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), which promotes the oxidative addition to the less reactive C-Cl bond.[4]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective bases that activate the boronic acid for transmetalation.[3]
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is commonly used to dissolve both the organic substrates and the inorganic base.[1]
Step 1.1: Monofunctionalization at the Bromine Position
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-5-chlorobiphenyl (1.0 eq), the first-generation dendron boronic ester (e.g., 3,5-bis(benzyloxy)phenylboronic acid pinacol ester) (1.1 eq), and Palladium(II) acetate (0.02 eq).
-
Add anhydrous potassium phosphate (K₃PO₄) (3.0 eq).
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v).
-
Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monofunctionalized intermediate, 3-(dendron)-5-chlorobiphenyl.
Step 1.2: Functionalization at the Chlorine Position
-
In a dry Schlenk flask under an inert atmosphere, combine the purified 3-(dendron)-5-chlorobiphenyl intermediate from Step 1.1 (1.0 eq), the second dendron boronic ester (which can be the same as or different from the first) (1.2 eq), Palladium(II) acetate (0.04 eq), and SPhos ligand (0.08 eq).
-
Add anhydrous potassium phosphate (K₃PO₄) (4.0 eq).
-
Add a degassed solvent mixture of Toluene and Water (5:1 v/v).
-
Heat the reaction mixture to 100-110 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
After cooling, perform an aqueous workup as described in Step 1.1.
-
Purify the final asymmetric G1 dendrimer product using column chromatography followed by size-exclusion chromatography (SEC) if necessary.
Protocol 2: Alternative Synthesis via Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-heteroatom or carbon-carbon bonds.[10] It is particularly useful for attaching dendrons with terminal phenol or aniline functionalities. Modern protocols often use ligands to facilitate the reaction under milder conditions than the traditional high-temperature requirements.
Rationale for Reagent Selection:
-
Catalyst and Ligand: Copper(I) iodide (CuI) is a common and effective catalyst. The addition of a ligand, such as 1,10-phenanthroline, can stabilize the copper catalyst and improve reaction yields and rates at lower temperatures.[10]
-
Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required to deprotonate the nucleophile (e.g., the hydroxyl group of a phenolic dendron).
-
Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to ensure solubility and facilitate the reaction at elevated temperatures.[10]
Step 2.1: Ullmann Coupling at the Bromine Position
-
To a Schlenk flask under an inert atmosphere, add the 3-(dendron)-5-chlorobiphenyl intermediate (from Suzuki Step 1.1, for a hybrid approach) or 3-Bromo-5-chlorobiphenyl (1.0 eq), the phenolic or aminic dendron (1.5 eq), Copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Add anhydrous, degassed DMF.
-
Heat the mixture to 120-140 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove copper salts.
-
Perform an aqueous workup as described in Protocol 1, Step 1.1.
-
Purify the product by column chromatography.
III. Purification and Characterization: Ensuring Purity and Structural Integrity
The purification of dendrimers is a critical step to remove starting materials, reagents, and any structurally imperfect byproducts.[11] For lower generation dendrimers, a combination of standard and advanced chromatographic techniques is highly effective.
Purification Protocols
-
Silica Gel Column Chromatography: This is the primary method for removing unreacted starting materials and reagents after each synthetic step. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is used.[12]
-
Size-Exclusion Chromatography (SEC): SEC is invaluable for separating the desired dendrimer product from lower molecular weight impurities or smaller, incomplete dendrimer fragments. It separates molecules based on their hydrodynamic volume.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reverse-phase preparative HPLC can be employed. This technique is particularly useful for separating dendrimers with minor structural differences.[13]
-
Dialysis: For higher generation or more polar dendrimers, dialysis using a membrane with an appropriate molecular weight cut-off (MWCO) is an effective method to remove small molecule impurities.[13]
Characterization Protocols
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized dendrimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of protons from the core and the attached dendrons. Integration of the signals can provide information about the ratio of the different components. For asymmetric dendrimers, distinct sets of signals for each unique dendron should be observable.[14][15]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, confirming the successful formation of new C-C or C-O/C-N bonds.[15]
-
-
Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is the gold standard for determining the molecular weight of dendrimers.[10][16] It provides the exact mass of the parent ion, confirming the successful synthesis of the target molecule and revealing the presence of any impurities or fragmented species.[15]
-
-
Chromatographic Analysis:
-
Analytical HPLC and SEC: These techniques are used to assess the purity of the final product. A single, sharp peak in the chromatogram is indicative of a highly pure, monodisperse sample.[17]
-
IV. Expected Analytical Data
The following table summarizes the expected analytical data for a hypothetical first-generation asymmetric dendrimer (G1) synthesized from a 3-bromo-5-chlorobiphenyl core, with Dendron A (DA) attached at the 3-position and Dendron B (DB) at the 5-position.
| Analysis Technique | Parameter | Expected Result | Interpretation |
| ¹H NMR | Chemical Shifts & Integration | Distinct aromatic signals corresponding to the biphenyl core, DA, and DB. Integral ratios should match the expected number of protons for each component. | Confirms the covalent attachment of both dendrons and the overall structure. |
| ¹³C NMR | Number of Signals | Appearance of new quaternary carbon signals at the points of C-C bond formation. The total number of signals should correspond to the number of unique carbons in the asymmetric structure. | Verifies the formation of the biaryl linkages. |
| MALDI-TOF MS | [M+H]⁺ or [M+Na]⁺ peak | A single, intense peak corresponding to the calculated molecular weight of the final G1 dendrimer. | Confirms the molecular weight and indicates high purity and monodispersity.[16] |
| Analytical SEC/HPLC | Retention Time & Peak Shape | A single, symmetrical peak. | Demonstrates the sample is monodisperse and free of significant impurities.[17] |
V. Applications in Drug Development
The ability to synthesize asymmetric dendrimers opens up exciting possibilities in drug development. For instance, one dendron can be functionalized with a targeting ligand (e.g., folic acid or a peptide) to direct the nanocarrier to specific cells or tissues, while the other dendron can be designed to carry a therapeutic payload.[18][19] This spatial separation of function can lead to more effective and less toxic drug delivery systems. Furthermore, one side of the dendrimer could be rendered hydrophilic to ensure aqueous solubility, while the other side could create a hydrophobic pocket for encapsulating poorly soluble drugs, effectively creating a unimolecular micelle.[20] The precise, stepwise synthesis outlined in this note is the foundational step toward creating these sophisticated, next-generation therapeutic agents.
VI. References
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Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. [Link]
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Cammidge, A. N., & Creaghan, L. (2007). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 38(32). [Link]
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Demertzis, N., et al. (2015). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Catalysts, 5(2), 651-665. [Link]
-
Hong, S., et al. (2009). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Bioconjugate Chemistry, 20(8), 1503–1518. [Link]
-
Janjua, S. A. R., & Siddiqui, H. L. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. [Link]
-
Koshvandi, A. T. K., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28249-28254. [Link]
-
Li, G., et al. (2013). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. Tetrahedron Letters, 54(17), 2163-2166. [Link]
-
Majoros, I. J., et al. (2009). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Methods in Molecular Biology, 544, 239-254. [Link]
-
Mignani, S., et al. (2017). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection. Molecules, 22(9), 1493. [Link]
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Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. Nanomedicine: Nanotechnology, Biology and Medicine, 8(1), 113-120. [Link]
-
Nishiyama, N., et al. (2020). Unsymmetrical Growth Synthesis of Nontraditional Dendrimers. ChemRxiv. [Link]
-
Ofir, Y., et al. (2021). Formation of a Hollow Core in Dendrimers in Solvents. Macromolecular Chemistry and Physics, 222(15), 2100085. [Link]
-
Pineda, A., et al. (2024). Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations. Polymers, 17(2), 219. [Link]
-
Sperotto, E., & van Klink, G. P. M. (2007). Quantitative interpretation of MALDI-TOF mass spectra of imperfect carbosilane dendrimers. Analytical Chemistry, 79(4), 1639-1645. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 133(45), 18299–18302. [Link]
-
Tully, D. C., & Fréchet, J. M. J. (2001). Polyphenylene Dendrimers With Different Fluorescent Chromophores Asymmetrically Distributed at the Periphery. Journal of the American Chemical Society, 123(33), 8101-8108. [Link]
-
Yim, C. B., et al. (2006). Synthesis of symmetrical and unsymmetrical PAMAM dendrimers by fusion between azide- and alkyne-functionalized PAMAM dendrons. Bioconjugate Chemistry, 17(4), 998-1004. [Link]
-
Peterson, J., et al. (2001). SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. Oil Shale, 18(2), 156-166. [Link]
-
Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. [Link]
-
Kesharwani, P., et al. (2014). Dendrimers: synthesis, applications, and properties. International Journal of Pharmaceutics, 467(1-2), 1-19. [Link]
-
Rundel, C., et al. (2012). Best Practices for Purification and Characterization of PAMAM Dendrimer. ResearchGate. [Link]
-
Nagy, G., et al. (2002). Structural deviations in poly(amidoamine) dendrimers: a MALDI-TOF MS analysis. Tetrahedron Letters, 43(37), 6465-6468. [Link]
-
Shimizu, H., et al. (2017). Palladium-Catalyzed Selective Aryl Ring C–H Activation of N‐Acyl‐2‐aminobiaryls: Efficient Access to Multiaryl‐Substituted Naphthalenes. Advanced Synthesis & Catalysis, 359(1), 148-154. [Link]
-
Herrmann, A., et al. (2001). Polyphenylene Dendrimers with Different Fluorescent Chromophores AsymmetricallyDistributed at the Periphery. Journal of the American Chemical Society, 123(33), 8101-8108. [Link]
-
Asandei, A., et al. (2017). Nanoscale Investigation of Generation 1 PAMAM Dendrimers Interaction with a Protein Nanopore. Scientific Reports, 7(1), 6091. [Link]
-
Cooper, A., et al. (2023). Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. ACS Omega, 8(42), 39021–39031. [Link]
-
Grayson, S. M., & Fréchet, J. M. J. (2001). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. Polymers, 14(1), 1. [Link]
-
Alfei, S., & Schito, A. M. (2017). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection. Semantic Scholar. [Link]
-
Chen, Y., et al. (2020). Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or. Chinese Journal of Chemistry, 38(12), 1645-1656. [Link]
-
García-Álvarez, F., et al. (2022). MALDI-TOF mass spectra of dendrimers 6 (a) and 7 (b). ResearchGate. [Link]
-
Lee, I., et al. (2006). Generation 1 poly(amidoamine) (PAMAM) dendrimer. Capping groups (in... ResearchGate. [Link]
-
Mori, K., et al. (2023). Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. ChemRxiv. [Link]
Sources
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative interpretation of MALDI-TOF mass spectra of imperfect carbosilane dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kirj.ee [kirj.ee]
- 13. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kbfi.ee [kbfi.ee]
- 16. Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-chlorobiphenyl
Executive Summary & Rationale
The selective functionalization of polyhalogenated biaryls is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of diverse libraries from a single core scaffold. 3-Bromo-5-chlorobiphenyl presents a classic chemoselectivity challenge: the presence of two distinct halogen reaction sites (aryl bromide and aryl chloride).
This guide details the conditions required to achieve chemoselective amination of the bromine position while preserving the chlorine handle for subsequent transformations (e.g., Suzuki coupling or a second amination). By leveraging the kinetic disparity in oxidative addition rates between C–Br and C–Cl bonds, and utilizing specific ligand architectures, researchers can achieve >95% selectivity.
The Selectivity Hierarchy
In Palladium-catalyzed cross-coupling, the rate of oxidative addition typically follows the bond dissociation energy (BDE) inverse order:
For 3-Bromo-5-chlorobiphenyl, the C–Br bond is kinetically more accessible. However, "hot" catalysts (e.g., those using BrettPhos or RuPhos) can erode this selectivity by facilitating rapid oxidative addition into the C–Cl bond. Therefore, ligand selection is the critical control point.
Mechanistic Insight & Control Strategy
To ensure selectivity, the catalytic cycle must be tuned such that
DOT Diagram 1: Chemoselective Catalytic Cycle
The following diagram illustrates the divergence point where catalyst choice determines whether the reaction stops at the Mono-Amine or proceeds to the Di-Amine (Side Product).
Figure 1: The kinetic decision tree. Successful chemoselectivity relies on maintaining the reaction in the green pathway and avoiding the red "Overreaction" loop.
Critical Parameter Optimization
Ligand Selection Table
The choice of ligand dictates the "window" of operation.
| Ligand Class | Example | Activity (Br) | Activity (Cl) | Selectivity Risk | Recommendation |
| Bisphosphines | BINAP , Xantphos | High | Low | Low | Primary Choice. Excellent distinction between Br/Cl. |
| Buchwald G1/G2 | SPhos , XPhos | Very High | Moderate | Medium | Use with care; lower temps required. |
| Buchwald G3/G4 | BrettPhos , RuPhos | Extremely High | High | High | Avoid for selectivity. Use for reacting the Cl later. |
| Simple Phosphines | PPh3, P(o-tol)3 | Moderate | None | Low | Often requires high catalyst loading; less efficient. |
Base & Solvent Effects
-
Base: NaOtBu (Sodium tert-butoxide) is standard for speed but can promote hydrodehalogenation (replacing Br with H instead of Amine). If selectivity drops, switch to Cs₂CO₃ (Cesium Carbonate). The weaker base slows the catalytic turnover, often enhancing the Br vs. Cl discrimination.
-
Solvent: Toluene or 1,4-Dioxane . Toluene is preferred for selectivity (non-polar, typically lower reflux temp than substituted benzenes).
Experimental Protocols
Protocol A: Chemoselective Mono-Amination (Targeting Br)
Objective: Couple a secondary amine to the bromine site while retaining the chlorine.
Reagents:
-
3-Bromo-5-chlorobiphenyl (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1.0–2.0 mol%) or Pd(OAc)₂ (2.0-4.0 mol%)
-
Ligand: Xantphos or BINAP (1.2 equiv relative to Pd metal)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Procedure:
-
Preparation: In a glovebox or under strictly inert conditions (Ar/N₂), charge a reaction vial with Pd source, Ligand, Base, and the aryl halide.
-
Note: Pre-stirring Pd(OAc)₂ and BINAP in toluene for 5 mins to form the active complex is good practice.
-
-
Addition: Add the amine and solvent. Seal the vial with a crimp cap/septum.
-
Reaction: Heat to 80 °C .
-
Critical Check: Do not exceed 100 °C. Higher temperatures activate the C–Cl bond.
-
-
Monitoring: Monitor by HPLC or TLC every hour. The starting material should disappear, leaving the mono-aminated product. If the di-aminated product appears, lower temp to 60 °C.
-
Workup: Filter through a celite pad (eluting with EtOAc), concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Sequential Activation (Reacting the Cl)
Objective: If a second amine is required at the chlorine position (after Protocol A is complete and purified).
Reagents:
-
3-Amino-5-chlorobiphenyl derivative (Product of Protocol A)
-
Second Amine (1.5 equiv)
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (Precatalysts are preferred here for stability).
-
Base: LHMDS (1.0 M in THF) or NaOtBu.
-
Solvent: 1,4-Dioxane.
Procedure:
-
Set up similar to Protocol A.
-
Heat to 100–110 °C . The highly active Buchwald precatalysts and higher temperature are required to break the stronger C–Cl bond.
-
Monitor for conversion of the monochloride to the diamine.
Workflow Visualization
DOT Diagram 2: Experimental Decision Tree
This workflow guides the user through the optimization process if the standard protocol fails.
Figure 2: Optimization logic for troubleshooting yield and selectivity issues.
References
-
Mechanistic Foundations of Selectivity
-
Ligand Effects (Xantphos/BINAP)
-
Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient, palladium-catalyzed amination of aryl bromides and iodides with primary and secondary amines using Xantphos. Organic Letters, 3(6), 823-826. [Link]
-
-
General Buchwald-Hartwig Review
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
-
Chemoselectivity in Polyhalogenated Arenes
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Chemoselective functionalization of bromine vs chlorine in biphenyls
Application Note: Chemoselective Functionalization of Bromo-Chloro Biphenyls
Executive Summary
Topic: Chemoselective functionalization of bromine vs. chlorine in biphenyl systems. Core Objective: Establish robust, orthogonal protocols for the sequential functionalization of bromo-chloro biphenyls, exploiting the kinetic differentiation between C-Br and C-Cl bonds. Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.
Introduction: The Orthogonal Challenge
Biphenyl scaffolds are ubiquitous in pharmaceuticals (e.g., Valsartan, Telmisartan) and organic materials (OLEDs). When decorating these rings, the ability to selectively react one halogen site while preserving another is a powerful synthetic tool.[1]
The chemoselectivity relies on the hierarchy of bond activation. In Palladium-catalyzed cross-couplings and Lithium-Halogen exchange, the reactivity order follows the bond dissociation energy (BDE) and the rate of oxidative addition: I > OTf ≥ Br >> Cl >> F
This guide details the "Br-First" strategy:
-
Phase I: Selective functionalization of the Bromine site using mild catalytic systems or kinetic lithiation.
-
Phase II: Activation of the remaining Chlorine site using specialized, electron-rich ligand systems.
Mechanistic Grounding
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary driver for chemoselectivity is the energy barrier required to break the Carbon-Halogen bond.[2]
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (Pd-Catalysis) |
| C-I | ~65 | Extremely High (Fastest OA) |
| C-Br | ~81 | High (Fast OA) |
| C-Cl | ~96 | Low (Rate-Determining OA) |
| C-F | ~116 | Inert (Requires specialized activation) |
Data approximated for phenyl systems. Source: CRC Handbook of Chemistry and Physics.
Mechanistic Insight: In Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig), the Oxidative Addition (OA) of the aryl halide to the Pd(0) species is the first step.[3]
-
For Aryl Bromides: OA is facile and often fast. It occurs readily with standard phosphine ligands (e.g., PPh3).
-
For Aryl Chlorides: OA is slow and typically the rate-determining step. It requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to increase the electron density on the Palladium center, facilitating the insertion into the stronger C-Cl bond.
By selecting a "mild" catalyst (e.g., Pd(PPh3)4) that lacks the electron density to insert into C-Cl, we achieve exclusive reaction at C-Br.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Br-Site)
Objective: Couple a boronic acid to the Br-site of a bromo-chloro biphenyl without touching the Cl-site.
Reagents:
-
Substrate: 4-Bromo-4'-chloro-1,1'-biphenyl (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (1-3 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the biphenyl substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to preserve Pd(0).
-
Solvent Addition: Add degassed DME and 2M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Control Point: Monitor by TLC/LCMS. The reaction temperature is kept moderate (80°C) to prevent thermal activation of the chloride.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography. The product will retain the Chlorine atom.
Validation:
-
Self-Check: The disappearance of the starting material peak (LCMS) with the retention of the Cl isotope pattern (3:1 ratio of M : M+2) in the product mass spectrum confirms selectivity.
Protocol B: Chemoselective Lithium-Halogen Exchange (Br-Site)
Objective: Generate a lithiated species at the Br-site for electrophilic trapping (e.g., with DMF to form an aldehyde), preserving the Cl-site.
Reagents:
-
Substrate: Bromo-chloro biphenyl (1.0 equiv)
-
Reagent: n-Butyllithium (n-BuLi) (1.05 equiv, 2.5M in hexanes)
-
Electrophile: DMF (Dimethylformamide) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add substrate and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Mechanistic Note: Li-Br exchange is faster than Li-Cl exchange. At -78°C, the kinetic preference for Br is absolute.
-
-
Incubation: Stir at -78°C for 30–60 minutes.
-
Trapping: Add the electrophile (DMF) dropwise.
-
Quench: Allow to warm to 0°C and quench with saturated NH4Cl.
-
Workup: Extract with ether, wash with water, dry and concentrate.
Critical Caution: Do not allow the temperature to rise above -60°C before quenching. Higher temperatures may induce "scrambling" or benzyne formation if protons are available.
Protocol C: Activating the "Silent" Chlorine (Phase II)
Objective: Functionalize the remaining Chlorine atom after Phase I is complete.
Reagents:
-
Substrate: The Chloro-biphenyl product from Protocol A.
-
Nucleophile: Amine (for Buchwald) or Boronic Acid (for 2nd Suzuki).
-
Catalyst: XPhos Pd G2 or Pd2(dba)3 + XPhos/SPhos .
-
Why: These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate oxidative addition into the unreactive C-Cl bond.
-
-
Base: KOtBu (strong base often helps) or Cs2CO3.
-
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Workflow:
-
Setup: Combine substrate, nucleophile, base, and Pd-precatalyst (1–5 mol%) in a vial.
-
Reaction: Heat to 100–110°C .
-
Note: Higher temperature is required to overcome the C-Cl activation energy barrier.
-
-
Workup: Standard aqueous workup and purification.
Visualizations
Figure 1: Orthogonal Selectivity Workflow
This diagram illustrates the logical flow of operations to achieve dual functionalization.
Caption: Figure 1. Orthogonal workflow showing the sequential activation of Bromine (mild/kinetic conditions) followed by Chlorine (forcing/electron-rich conditions).
Figure 2: Catalytic Cycle Differentiation
This diagram highlights the critical "Oxidative Addition" step where the discrimination occurs.
Caption: Figure 2. Kinetic differentiation in the Oxidative Addition step.[3] Standard ligands allow Path A but impede Path B.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromochlorobenzenes. Journal of Organic Chemistry, 41(7), 1187–1191. [Link]
-
Bao, M., et al. (2016). Chemoselective Suzuki–Miyaura Cross-Coupling of Chloro(hetero)aryl Bromides. The Journal of Organic Chemistry, 81(15), 6370–6377. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Mitigating Hydrodehalogenation in Suzuki-Miyaura Coupling
Case ID: #SM-HDH-001 Status: Open Priority: High (Yield Critical) Topic: Prevention of Hydrodehalogenation (Reduction of Aryl Halide)
Diagnostic Triage: Is it Hydrodehalogenation?
Before altering conditions, confirm the identity of the impurity. In Suzuki coupling, two main side reactions produce "reduced" byproducts that look similar on TLC/LCMS but arise from opposite coupling partners.
The "Twin Impurity" Dilemma
-
Hydrodehalogenation: Your Aryl Halide (Ar-X) loses 'X' and gains 'H'. Result: Ar-H .
-
Protodeboronation: Your Boronic Acid (Ar'-B(OH)2) loses 'B' and gains 'H'.[1] Result: Ar'-H .
Diagnostic Flowchart: (If you observe a spot slightly less polar than your starting halide)
-
Check Molecular Weight (LCMS/GCMS):
-
If mass = MW(Ar-X) - MW(X) + 1: It is Hydrodehalogenation. (Proceed with this guide).
-
If mass = MW(Boronic Acid) - MW(B(OH)2) + 1: It is Protodeboronation. (Stop. This requires different troubleshooting: pH adjustment or MIDA boronates).
-
The Mechanism: Why does this happen?
To stop the reaction, you must understand the "Fork in the Road." After the Palladium catalyst inserts into the Aryl Halide (Oxidative Addition), it faces a choice.[1][2][3][4]
The Competitive Pathway Diagram
Figure 1: The mechanistic competition between the desired cross-coupling and the hydrodehalogenation pathway.[5] The presence of hydride sources (alcohols) diverts the intermediate toward the red path.
Troubleshooting Q&A: The Factors
Factor A: Solvents (The Primary Culprit)
Q: I am using Isopropanol (IPA) or Ethanol. Could this be the cause? A: Yes, almost certainly. Primary and secondary alcohols are "competent hydride donors." The Palladium(II) intermediate can coordinate to the alcohol (often via the alkoxide). If the alcohol has a hydrogen on the beta-carbon (like isopropanol), it undergoes beta-hydride elimination , transferring a Hydride (H-) to the Palladium.
-
The Fix: Switch to Aprotic Solvents .
Factor B: The Base[1][2][4][7][8]
Q: I switched to Toluene, but I'm still seeing reduction. I'm using NaOEt or KOtBu. A: The base is now your hydride source. Just like alcohol solvents, alkoxide bases with beta-hydrogens (Ethoxide, Isopropoxide) can transfer a hydride to Palladium.
-
The Fix: Switch to Inorganic Bases .
-
Recommendation:K3PO4 (Potassium Phosphate Tribasic) or K2CO3 . These have no hydrogens to donate.
-
Anhydrous Option: CsF (Cesium Fluoride) in dry solvents is excellent for preventing side reactions.
-
Factor C: Ligand Selection
Q: My substrate is electron-deficient (e.g., 2-bromo-pyridine). It reduces instantly. What ligand helps? A: You need a ligand that accelerates Transmetallation and Reductive Elimination faster than the Hydride transfer can occur.
-
The Fix: Use Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ).
-
Why? These bulky, electron-rich ligands create a crowded metal center. This steric bulk favors the immediate reductive elimination of the coupled product and disfavors the formation of the transition states required for beta-hydride elimination.
Experimental Protocols
Protocol A: The "Anti-Reduction" Standard
Use this as your starting point for substrates prone to hydrodehalogenation.
| Component | Reagent | Role |
| Catalyst Source | Pd(OAc)2 (1-2 mol%) | Pre-catalyst |
| Ligand | SPhos (2-4 mol%) | Bulky ligand to speed up coupling |
| Solvent | Toluene / Water (10:1) | Aprotic organic phase prevents hydride donation |
| Base | K3PO4 (2.0 equiv) | Inorganic base (No beta-hydrogens) |
| Temperature | 80 - 100 °C | Standard thermal activation |
Step-by-Step:
-
Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)2, SPhos, and K3PO4.[2]
-
Seal and purge with Nitrogen/Argon (3 cycles). Oxygen promotes homocoupling, which leaves unreacted halide available for reduction.
-
Add degassed Toluene and Water via syringe.
-
Heat to 100 °C for 2-4 hours.
-
Stop immediately upon consumption of starting material.[4] Prolonged heating after conversion favors side reactions.
Protocol B: The "Nuclear Option" (For Extremely Sensitive Substrates)
Use this if Protocol A fails and you still see reduction.
| Component | Reagent |
| Catalyst | Pd-XPhos G4 (Pre-formed catalyst) |
| Solvent | 1,4-Dioxane (Anhydrous) |
| Base | CsF (2.0 equiv) |
| Additive | None (Strictly anhydrous) |
Why this works: This system removes all protons and potential hydride sources (water, alcohols, alkoxides) from the environment.
Summary of Solvents & Bases
| Solvent/Base | Hydride Risk | Status |
| Isopropanol | High | AVOID (Major hydride donor) |
| Ethanol | Medium | AVOID |
| Methanol | Low/Med | Caution (Can oxidize to formaldehyde) |
| tert-Butanol | None | SAFE (No beta-hydrogens) |
| Toluene | None | SAFE (Preferred) |
| NaOEt / KOtBu | High | AVOID |
| K3PO4 / K2CO3 | None | SAFE |
References
-
Navarro, O., et al. (2004).[6] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry.
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
Miyaura, N. (2002). "Organoboron Compounds."[6] Topics in Current Chemistry.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Han, F. S. (2013). "Transition-metal-catalyzed Suzuki-Miyaura Cross-coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts." Chemical Society Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Selective C-Br Activation in Chlorobiphenyls
The following technical support guide addresses the chemoselective activation of C-Br bonds in the presence of C-Cl bonds, specifically within chlorobiphenyl scaffolds.
Core Technical Directive: The Selectivity Hierarchy
In polyhalogenated arenes, chemoselectivity is governed by the rate of oxidative addition (OA), which correlates inversely with Bond Dissociation Energy (BDE). To activate a C-Br bond (~68-72 kcal/mol) while leaving a C-Cl bond (~81-84 kcal/mol) intact, you must select a catalyst system that is active enough to insert into C-Br but kinetically incompetent for C-Cl insertion under the defined conditions.
Catalyst Selection Decision Matrix
The following decision tree outlines the logic for catalyst selection based on substrate sterics and desired selectivity.
Figure 1: Decision matrix for catalyst selection emphasizing the trade-off between activity and chemoselectivity.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users working with bromo-chlorobiphenyls.
Q1: I am observing significant coupling at the C-Cl position (bis-coupling). How do I stop this?
Diagnosis: Your catalyst system is too electron-rich. Technical Explanation: Ligands like PCy3 , P(t-Bu)3 , or Buchwald biaryl phosphines (e.g., XPhos, SPhos) are designed to lower the activation barrier for oxidative addition, making C-Cl activation kinetically accessible. Corrective Action:
-
Switch Ligand: Revert to triphenylphosphine (PPh3) . The aryl phosphine is less electron-donating, raising the barrier for C-Cl oxidative addition while remaining competent for C-Br.
-
Catalyst Loading: Ensure you are not using excess catalyst (keep Pd loading < 1-3 mol%).
-
Temperature Control: Do not exceed 80°C. C-Cl activation often requires temperatures >90-100°C with standard ligands.
Q2: My reaction stalls after 50% conversion of the C-Br starting material.
Diagnosis: Catalyst deactivation or insufficient activation of the boronic acid. Technical Explanation: Pd(PPh3)4 is air-sensitive and can degrade to inactive Pd-black (agglomeration) if oxygen is present or if the catalytic cycle is too slow. Corrective Action:
-
Visual Check: If the reaction mixture turns black/gray and precipitates, the catalyst has died.
-
Base Selection: Switch from weak bases (Na2CO3) to stronger bases like K3PO4 or Cs2CO3 to accelerate the transmetallation step, which is often turnover-limiting in sterically crowded biaryls.
-
Solvent System: Use DME/Water or Dioxane/Water (4:1). The water is critical for dissolving the inorganic base and facilitating the activation of the boronic acid.
Q3: I am seeing hydrodehalogenation (replacement of Br with H) instead of coupling.
Diagnosis: Beta-hydride elimination from the ligand or solvent is occurring. Technical Explanation: This is a common side reaction when the transmetallation step is slow. The Pd(II)-Ar species undergoes beta-hydride elimination (often from alkyl groups on the ligand or amine bases) followed by reductive elimination of Ar-H. Corrective Action:
-
Avoid Primary/Secondary Alcohols: Do not use isopropanol or ethanol as cosolvents.
-
Ligand Choice: Use dppf (1,1'-bis(diphenylphosphino)ferrocene).[1] Its large bite angle accelerates reductive elimination, favoring the C-C bond formation over side pathways.
Standardized Experimental Protocol
Protocol: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-4'-chlorobiphenyl Objective: Functionalize C-Br while preserving C-Cl.
Reagents:
-
Substrate: 4-Bromo-4'-chlorobiphenyl (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2·DCM (3 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask or reaction vial and cool under a stream of Argon/Nitrogen.
-
Charging: Add the bromo-chlorobiphenyl (1.0 equiv), arylboronic acid (1.1 equiv), and Pd catalyst to the flask.
-
Note: If using Pd(PPh3)4, handle quickly or in a glovebox as it is air-sensitive. Pd(dppf)Cl2 is air-stable.
-
-
Solvation: Add degassed DME (concentration ~0.1 M) and the aqueous base solution via syringe.
-
Deoxygenation: Sparge the mixture with Argon for 5-10 minutes. Oxygen is the enemy of selectivity as it promotes homocoupling and catalyst death.
-
Reaction: Heat to 70–80°C .
-
Critical Control Point: Monitor by HPLC/TLC every hour. Stop the reaction immediately upon consumption of the starting material. Extended heating after C-Br consumption increases the risk of C-Cl activation.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.
Data Reference: Bond Dissociation Energies & Selectivity
Understanding the thermodynamic basis of selectivity is crucial for rational design.
| Bond Type | Bond Dissociation Energy (BDE) [kcal/mol] | Relative Reactivity toward Pd(0) | Recommended Catalyst System |
| C(sp2)–I | ~65 | Very High | Ligand-free Pd, Pd/C |
| C(sp2)–Br | ~81 | High | Pd(PPh3)4, Pd(dppf)Cl2 |
| C(sp2)–Cl | ~96 | Low | Pd(OAc)2 + SPhos/XPhos (Avoid for selectivity) |
| C(sp2)–F | ~126 | Inert | Requires specialized Ni/photoredox |
Note: BDE values are approximate for phenyl halides. The presence of electron-withdrawing groups (like Cl on the other ring) can slightly weaken the C-Br bond, enhancing selectivity.
References
-
Selectivity in Palladium-Catalyzed Cross-Coupling : Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles. ResearchGate. Link
-
Ligand Effects on Selectivity : Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc. Link
-
Experimental Protocols (Polyhalogenated Biaryls) : Easy access to polyhalogenated biaryls: regioselective (di)halogenation. Chemical Science. Link
-
Bond Dissociation Energy Data : Theoretical Bond Dissociation Energies of Halo-Heterocycles. PMC. Link
-
Catalyst Comparison (Pd(PPh3)4 vs Pd(dppf)Cl2) : Project Thesis Suzuki coupling of functionalized arylboronic acids. DiVA Portal. Link
Sources
Optimizing yield for unsymmetrical biaryl synthesis from 3-Bromo-5-chlorobiphenyl
Ticket ID: #RXN-OPT-3B5C Status: Open Priority: High Subject: Optimizing Yield & Selectivity in Unsymmetrical Biaryl Synthesis
Executive Summary: The Chemoselectivity Challenge
You are working with 3-Bromo-5-chlorobiphenyl , a bifunctional scaffold used to synthesize terphenyls for OLED materials and pharmaceutical intermediates. The core technical challenge is exploiting the kinetic rate difference in oxidative addition (
To maximize yield, you must operate in the "Selectivity Window"—a specific set of conditions where the catalyst activates the bromide (
The Reactivity Hierarchy
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the oxidative addition rate follows this established order:
Technical Insight: The bond dissociation energy (BDE) of C-Cl (~96 kcal/mol) is significantly higher than C-Br (~81 kcal/mol). Your goal is to use a catalyst system with enough energy to break the C-Br bond but insufficient energy to breach the C-Cl activation barrier.
Chemoselectivity & Optimization Matrix
Use this matrix to diagnose your current reaction conditions against the target selectivity window.
| Parameter | Optimal for Br-Selectivity | Risk of Cl-Activation (Loss of Selectivity) | Technical Rationale |
| Ligand Class | Triarylphosphines ( | Dialkylbiaryl phosphines (SPhos, XPhos, Buchwald ligands) | Electron-rich, bulky ligands lower the activation energy for oxidative addition, allowing Pd to insert into the inert C-Cl bond. |
| Catalyst Source | |||
| Temperature | 60°C – 80°C | > 100°C | Thermal energy > 100°C can overcome the activation barrier for C-Cl insertion even with weaker ligands. |
| Base | Carbonates ( | Hydroxides ( | Stronger bases accelerate transmetallation but can promote side reactions like homocoupling or random functionalization. |
Troubleshooting Guides (Q&A)
Issue 1: "I am seeing significant amounts of the double-addition product (reaction at both Br and Cl)."
Diagnosis: Your catalyst system is "too hot" (too active). Root Cause: You are likely using a ligand designed for aryl chloride activation (e.g., SPhos, XPhos) or running the reaction at reflux in high-boiling solvents like toluene/xylene (>110°C).
Corrective Action:
-
Downgrade the Ligand: Switch to
(Tetrakis). The triphenylphosphine ligand is electron-poor enough that it struggles to activate aryl chlorides, ensuring high selectivity for the bromide [1]. -
Lower the Temperature: Cap your reaction temperature at 80°C .
-
Stoichiometry Check: Ensure you are using exactly 1.0–1.1 equivalents of the boronic acid. Excess boronic acid drives the second coupling event once the bromide is consumed.
Issue 2: "The reaction stalls at 60% conversion, but the Chloride is intact."
Diagnosis: Catalyst deactivation or Protodeboronation. Root Cause: The catalyst may be precipitating as Palladium black, or the boronic acid is degrading (protodeboronation) before it can couple.
Corrective Action:
-
Switch Solvent System: If using Toluene/Water, switch to DME (Dimethoxyethane)/Water or 1,4-Dioxane/Water . These solvents coordinate better with Pd, stabilizing the catalyst species.
-
Base Modification: If using
, switch to (Potassium Phosphate). It is more soluble in organic/aqueous mixtures and accelerates the transmetallation step, which is often the rate-determining step in stalled reactions [2]. -
Add a Surfactant: If solubility is an issue, adding 2 mol% TPGS-750-M allows the reaction to proceed in water at lower temperatures, preserving catalyst life.
Issue 3: "I am detecting the de-brominated product (3-chlorobiphenyl)."
Diagnosis: Protodehalogenation (Reduction).[1]
Root Cause: The Pd-Ar intermediate is capturing a hydride (
Corrective Action:
-
Eliminate Alcohols: Do not use Ethanol or Isopropanol as cosolvents.
-
Concentration: Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M). Higher concentration favors the bimolecular transmetallation over the unimolecular reduction.
-
Dry Conditions: Although Suzuki coupling tolerates water, if reduction is severe, switch to anhydrous conditions using
or in dry Dioxane [3].
Standard Operating Procedure (SOP)
Objective: Selective coupling of Phenylboronic acid to 3-Bromo-5-chlorobiphenyl.
Reagents:
-
3-Bromo-5-chlorobiphenyl (1.0 equiv)
-
Arylboronic Acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: DME (Dimethoxyethane)
Protocol:
-
Charge: In a reaction vial equipped with a stir bar, add 3-Bromo-5-chlorobiphenyl, Arylboronic acid, and
. -
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling.
-
Solvent: Add degassed DME and 2M
via syringe. Ratio of DME:Water should be 3:1 or 4:1. -
React: Heat to 80°C for 4–6 hours.
-
Monitor: Check TLC/HPLC. Look for the disappearance of the starting bromide. The chloride peak should remain constant relative to the product.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over
and concentrate.
Visual Logic Pathways
Diagram 1: The Chemoselectivity Decision Tree
This workflow illustrates how to navigate the competition between Br and Cl activation.
Caption: Logic flow for maintaining chemoselectivity. Green path indicates optimal conditions for preserving the Chlorine handle.
Diagram 2: Troubleshooting Reaction Failure
A diagnostic flow for low yields.
Caption: Diagnostic flowchart for identifying root causes of low yield (Protodehalogenation vs. Catalyst Death).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Navarro, O., et al. (2004). General Synthesis of Trisubstituted Olefins via Suzuki Cross-Couplings of 1,1-Dichloro-1-alkenes. Journal of Organic Chemistry, 69(9), 3173–3180. Link
Sources
Purification methods for separating 3-Bromo-5-chlorobiphenyl from homocoupled byproducts
Case ID: PUR-3B5C-SUZUKI Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting separation of 3-Bromo-5-chlorobiphenyl from homocoupled byproducts.
Executive Summary
You are likely synthesizing 3-Bromo-5-chlorobiphenyl via a Suzuki-Miyaura cross-coupling reaction. The core challenge you are facing is the "Three-Component Problem." Your crude mixture contains:
-
Target (A-B): 3-Bromo-5-chlorobiphenyl (Unsymmetrical).[1]
-
Impurity 1 (B-B): Biphenyl (from Phenylboronic acid homocoupling).
-
Impurity 2 (A-A): 3,3'-Dibromo-5,5'-dichlorobiphenyl (from Aryl halide homocoupling).
Because these molecules share similar non-polar characteristics and lack distinct functional handles (like amines or acids), standard silica gel chromatography often results in co-elution. This guide provides three tiered solutions based on the physical properties of these contaminants.
Diagnostic: Identification of Impurities
Before selecting a method, confirm your impurity profile using GC-MS or TLC.
| Component | Polarity (TLC) | Volatility | Symmetry | Separation Strategy |
| Biphenyl (B-B) | High Rf (Non-polar) | High | High | Sublimation / Vacuum Distillation |
| Target (A-B) | Mid Rf | Medium | Low | Argentation Chromatography |
| Dimer (A-A) | Mid/Low Rf | Low | High | Fractional Crystallization |
Module 1: The "Silver Bullet" – Argentation Chromatography
Issue: Standard silica gel relies on polarity. Since your target and impurities are all non-polar aromatics, they travel together.
Solution: Argentation Chromatography (AgNO₃-Impregnated Silica).
Mechanism: Silver ions (
-
Biphenyl: Electron-rich (Stronger retention).
-
3-Bromo-5-chlorobiphenyl: Electron-deficient due to halogens (Weaker retention).
-
Dimer (A-A): Highly electron-deficient (Weakest retention).
Protocol: Preparation of 10% w/w AgNO₃ Silica
-
Dissolve: Dissolve 10 g of Silver Nitrate (
) in 100 mL of Acetonitrile. -
Slurry: Add 90 g of flash-grade silica gel (230-400 mesh) to the solution. Stir vigorously for 10 minutes.
-
Evaporate: Use a Rotary Evaporator (shielded from light) to remove the solvent. The silica should be a free-flowing white powder.
-
Activate: Dry in an oven at 120°C for 2 hours. Store in amber glass (light sensitive).
Workflow Visualization
Caption: Separation logic on Silver-Impregnated Silica based on pi-electron density.
Module 2: Lattice Logic – Fractional Crystallization
Issue: You have a solid mixture, and chromatography is too expensive for the scale (e.g., >10g). Solution: Exploit the Symmetry Rule . Symmetrical molecules (A-A and B-B) generally pack better in a crystal lattice than unsymmetrical ones (A-B), leading to lower solubility.
Protocol: Solvent-Pair Recrystallization
Recommended Solvent System: Ethanol (Polar/Protic) + Hexane (Non-polar).
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Hexane .
-
Precipitation: Add hot Ethanol dropwise until slight turbidity persists.
-
Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.
-
Filtration 1: The first crop of crystals is likely the Homocoupled Dimer (A-A) due to its high lattice energy. Filter this out.
-
Concentration: Take the mother liquor (filtrate) and concentrate it to half volume.
-
Cooling 2: Cool again. The second crop should be your Target (A-B) .
Note: If Biphenyl is the major impurity, it often stays in the mother liquor due to its high solubility in organic solvents compared to the halogenated species.
Module 3: Physical Removal of Volatiles
Issue: Your product is contaminated with significant amounts of Biphenyl (Ph-Ph). Solution: Sublimation or Kugelrohr Distillation. Mechanism: Biphenyl sublimes easily and has a significantly lower boiling point than the brominated/chlorinated target.
Protocol: Kugelrohr Distillation
-
Setup: Place crude oil in the source bulb.
-
Vacuum: Apply high vacuum (<0.5 mmHg).
-
Temperature:
-
Stage 1 (60-80°C): Removal of solvent traces.
-
Stage 2 (90-110°C): Biphenyl will distill over into the first cooled bulb.
-
Stage 3 (140-160°C): The Target (3-Bromo-5-chlorobiphenyl) will distill.
-
Residue: The heavy Homocoupled Dimer (A-A) and Pd-black remain in the source bulb.
-
Troubleshooting FAQs
Q1: My product is coming off the Ag-Silica column with a grey tint. What is this?
-
A: This is silver leaching. It occurs if you use polar solvents (like Methanol) or if the silica wasn't dried properly.
-
Fix: Wash the organic fraction with a 5% Sodium Thiosulfate solution. This complexes the silver ions and pulls them into the aqueous phase.
Q2: I tried crystallization, but I got an "oil out" instead of crystals.
-
A: This is common with unsymmetrical biaryls.
-
Fix: "Seed" the oil with a tiny crystal of the pure product if available. Alternatively, scratch the glass side of the flask with a glass rod to induce nucleation. If it persists, switch to the Kugelrohr method to remove the solvent/biphenyl that is preventing crystallization.
Q3: Can I use standard Alumina instead of Silica?
-
A: Yes, but Alumina is generally less effective for separating non-polar isomers unless it is basic alumina used to remove boronic acid contaminants. For structural isomers, Ag-Silica is superior.
Decision Matrix
Use this logic flow to determine your starting point.
Caption: Decision tree for selecting the optimal purification method.
References
-
Suzuki, A. (2004).[2] Organoboron compounds in cross-coupling reactions. Proceedings of the Japan Academy, Series B, 80(8), 359-371. Link
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447. Link
-
Sherma, J. (2010). Argentation Chromatography. In Encyclopedia of Chromatography (3rd Ed.). Taylor & Francis. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
Sources
Solving solubility issues of 3-Bromo-5-chlorobiphenyl intermediates
Welcome to the technical support center for 3-Bromo-5-chlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and application of this critical intermediate. Drawing upon extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Understanding the Challenge: The Nature of 3-Bromo-5-chlorobiphenyl
3-Bromo-5-chlorobiphenyl is a dihalogenated aromatic hydrocarbon. Its molecular structure, characterized by a biphenyl core with bromine and chlorine substituents, dictates its physicochemical properties. Notably, it exhibits low polarity, rendering it practically insoluble in water but soluble in many organic solvents.[1][2] This fundamental property is the primary source of many challenges encountered during its synthesis, purification, and use in subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Bromo-5-chlorobiphenyl not dissolving in my chosen reaction solvent?
A1: The insolubility of 3-Bromo-5-chlorobiphenyl often stems from an inappropriate solvent choice. As a relatively non-polar molecule, it will not dissolve well in polar solvents like water or lower alcohols.[1][2] For reactions such as Grignard reagent formation or Suzuki-Miyaura coupling, ethereal or aromatic hydrocarbon solvents are generally required. If you are already using a suitable solvent, insufficient volume or low temperature may be the issue. The solubility of most solids, including halogenated biphenyls, increases with temperature.
Q2: I observe a persistent cloudiness or precipitation in my reaction mixture, even after heating. What could be the cause?
A2: This can be due to several factors. Firstly, you may not have reached a sufficient temperature to fully dissolve the intermediate. Secondly, the solvent may be saturated, meaning no more solute can dissolve at that temperature. In this case, a gradual addition of more solvent is necessary. Lastly, the precipitate could be an insoluble impurity from your starting materials or a byproduct of a side reaction.
Q3: My recrystallization of 3-Bromo-5-chlorobiphenyl is yielding an oil instead of crystals. What should I do?
A3: "Oiling out" during recrystallization is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated. This can be addressed by reheating the solution to dissolve the oil, adding a small amount of additional solvent to decrease saturation, and then allowing it to cool more slowly. Seeding the solution with a tiny crystal of the pure compound can also promote proper crystallization.
Q4: What are the most common impurities I should expect when synthesizing 3-Bromo-5-chlorobiphenyl?
A4: The impurities will depend on the synthetic route. In a Grignard reaction, a common byproduct is biphenyl, formed from the coupling of the Grignard reagent with unreacted starting material.[3] In Suzuki-Miyaura coupling reactions, self-coupling of the boronic acid or aryl halide starting materials can occur.[4] Incomplete halogenation or over-halogenation during the synthesis of the precursors can also lead to related halogenated biphenyl impurities.
Troubleshooting Guides
Guide 1: Overcoming Solubility Issues in Reaction Setups
This guide provides a systematic approach to addressing the poor solubility of 3-Bromo-5-chlorobiphenyl in a reaction medium.
Problem: The 3-Bromo-5-chlorobiphenyl intermediate is not fully dissolving, leading to a heterogeneous reaction mixture and potentially low yields.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting solubility issues.
Experimental Protocol: Solvent Selection for Grignard Reaction
For the formation of the Grignard reagent from 3-Bromo-5-chlorobiphenyl, tetrahydrofuran (THF) is often a superior choice to diethyl ether.[5] THF's higher boiling point (66 °C) allows for a higher reaction temperature, which can be crucial for initiating the reaction with less reactive aryl halides.[5] Its greater solvating power also helps to stabilize the Grignard reagent, potentially leading to improved yields.[5]
Step-by-Step Methodology:
-
Drying of Glassware and Reagents: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous THF is essential, as Grignard reagents react with water.[6]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings.
-
Initiation: Add a small portion of a solution of 3-Bromo-5-chlorobiphenyl in anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction. The appearance of a cloudy or brownish solution and gentle refluxing indicates the reaction has started.
-
Addition: Once initiated, add the remaining 3-Bromo-5-chlorobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[7] The key is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection:
A preliminary solvent screen is crucial. Test the solubility of a small amount of the crude 3-Bromo-5-chlorobiphenyl in various solvents at room temperature and upon heating.
| Solvent Class | Example Solvents | Expected Solubility of 3-Bromo-5-chlorobiphenyl |
| Non-polar | Hexane, Heptane | Low at room temperature, moderate to high when hot. Good for recrystallization. |
| Intermediate Polarity | Toluene, Diethyl Ether | High solubility, may require a co-solvent for effective recrystallization. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to high solubility. |
| Polar Protic | Ethanol, Methanol | Low solubility. Can be used as an anti-solvent. |
Experimental Protocol: Recrystallization from a Single Solvent (e.g., Hexane)
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Bromo-5-chlorobiphenyl and a small amount of hexane. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Add more hot hexane in small portions until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably under vacuum.
Troubleshooting Recrystallization:
Caption: Troubleshooting common recrystallization issues.
References
-
-
EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI. Available at: [Link]
-
-
Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis | Journal of the American Chemical Society. Available at: [Link]
-
CRC Handbook of Chemistry and Physics, 86th Edition - C E L Q - U S B. Available at: [Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES - Organic Syntheses Procedure. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central. Available at: [Link]
-
Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. Available at: [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. Available at: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
CRC Handbook of Chemistry and Physics, 88th Edition. Available at: [Link]
-
3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem. Available at: [Link]
-
Densities for Sulfur in Benzene and Densities with Solubilities for a Eutectic Mixture of Biphenyl plus Diphenyl Ether: A General Solubility Equation for the Treatment of Aromatic Physical Sulfur Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - MDPI. Available at: [Link]
-
Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC - NIH. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
2002-037-1-500 Project Title: Solubility data of compounds relevant to human health. Solubility of halogenated - iupac. Available at: [Link]
-
Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 - GitHub. Available at: [Link]
-
Quantitative Characteristics of Toxic Compounds According to the Solvent Type - PMC - NIH. Available at: [Link]
-
3-Bromo-3'-chlorobiphenyl | C12H8BrCl | CID 2756873 - PubChem. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]
-
3 - Organic Syntheses Procedure. Available at: [Link]
-
Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO. Available at: [Link]
-
Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines - MDPI. Available at: [Link]
-
CRC Handbook of Chemistry and Physics, 92th Edition. Available at: [Link]
-
grignard reagents - Chemguide. Available at: [Link]
-
Practical Guide EDEXCEL | chemrevise. Available at: [Link]
-
Table 2 Solubility of selected aromatic compounds in water at 25 °C[8]. - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Analysis of Additives, Impurities, & Residuals in Polymers - Agilent. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Bestein Journals. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Synthesis of a wide range of biphenyl derivatives and symmetrical sulfides, using SnFe2O4@SiO2@P-Pd MNPs as a novel, efficient, green, and reusable catalyst - ResearchGate. Available at: [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds | LCGC International - Chromatography Online. Available at: [Link]
-
Enhanced Degradation of Petroleum and Chlorinated Hydrocarbons by a Dual-Bacteria System - MDPI. Available at: [Link]
-
3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem. Available at: [Link]
-
Full article: Rod-like liquid crystalline molecules with ring-fixed benzanilides - Taylor & Francis. Available at: [Link]
-
3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem - NIH. Available at: [Link]
Sources
- 1. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. mt.com [mt.com]
- 8. agilent.com [agilent.com]
Minimizing protodebromination during lithiation of 3-Bromo-5-chlorobiphenyl
Welcome to the technical support center for the selective lithiation of 3-bromo-5-chlorobiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organometallic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize protodebromination and achieve high yields of your desired lithiated intermediate.
Troubleshooting Guide: Minimizing Protodebromination
Protodebromination, the undesired quenching of the aryllithium species by a proton source to yield the debrominated starting material, is a common challenge in the lithiation of aryl halides. This guide provides a structured approach to diagnosing and resolving this issue.
Question: I am observing significant amounts of 3-chlorobiphenyl in my crude reaction mixture. What are the likely causes and how can I prevent this?
Answer:
The formation of 3-chlorobiphenyl is a classic sign of protodebromination. This occurs when the desired 3-lithio-5-chlorobiphenyl intermediate is quenched by a proton source before it can react with your intended electrophile. The primary culprits are typically trace amounts of water or other protic species in your reaction setup. Here is a systematic approach to troubleshooting this issue:
1. Rigorous Exclusion of Moisture and Air:
Organolithium reagents are extremely sensitive to moisture and oxygen.[1] It is imperative to ensure all glassware is rigorously dried, and the reaction is conducted under a completely inert atmosphere (argon or nitrogen).
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, must be particularly dry as it is hygroscopic.
-
Reagents: Ensure all reagents, including the 3-bromo-5-chlorobiphenyl starting material and the electrophile, are anhydrous.
-
Inert Atmosphere: Purge the reaction flask with a steady stream of argon or nitrogen before adding any reagents. Maintain a positive pressure of inert gas throughout the entire experiment.
2. Quality and Titration of the Organolithium Reagent:
The concentration of commercially available organolithium reagents can decrease over time due to gradual decomposition. Using a partially decomposed reagent can lead to incomplete lithiation and subsequent issues.
-
Titration: Always titrate your butyllithium solution before use to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.
-
Fresh Reagent: If possible, use a fresh bottle of the organolithium reagent.
3. Reaction Temperature Control:
Lithium-halogen exchange is a very fast reaction, even at extremely low temperatures.[2] Maintaining a low temperature is crucial for the stability of the aryllithium intermediate.
-
Optimal Temperature: Conduct the lithiation at -78 °C (a dry ice/acetone bath is standard). Allowing the temperature to rise prematurely can lead to side reactions, including decomposition of the aryllithium species which can then be protonated upon workup.
4. Order of Addition:
The order in which you add your reagents can significantly impact the outcome.
-
Standard Addition: Typically, the butyllithium reagent is added slowly to a cooled solution of the 3-bromo-5-chlorobiphenyl in your anhydrous solvent.
-
Inverse Addition: In some cases, adding the aryl halide solution to the butyllithium solution can be beneficial, particularly if the lithiated species is prone to reacting with the starting material.
Frequently Asked Questions (FAQs)
Which butyllithium reagent (n-BuLi, s-BuLi, or t-BuLi) is best for the selective lithiation of 3-bromo-5-chlorobiphenyl?
The choice of the butyllithium reagent is a critical parameter that influences both the rate and selectivity of the lithium-halogen exchange.
-
n-Butyllithium (n-BuLi): This is the most commonly used and generally preferred reagent for lithium-bromine exchange on aryl bromides due to its good balance of reactivity and handling.[3]
-
sec-Butyllithium (s-BuLi): This reagent is more basic and reactive than n-BuLi. While it can be used, its higher reactivity may not be necessary for the already facile bromine-lithium exchange and could potentially lead to more side reactions if not handled with extreme care.
-
tert-Butyllithium (t-BuLi): As the most basic and reactive of the common butyllithium reagents, t-BuLi is highly effective for lithium-halogen exchange.[2] Using two equivalents of t-BuLi can be advantageous as the second equivalent reacts with the t-butyl bromide byproduct to form isobutylene, an unreactive gas, thus preventing potential side reactions of the byproduct with the desired aryllithium intermediate.[2]
Recommendation: Start with n-BuLi due to its widespread use and favorable reactivity profile. If you continue to face issues with incomplete lithiation, consider using t-BuLi.
Why is bromine exchanged in preference to chlorine?
The selectivity for bromine-lithium exchange over chlorine-lithium exchange is a well-established principle in organometallic chemistry. The rate of halogen-metal exchange follows the trend: I > Br > Cl > F.[4] This is attributed to the weaker carbon-halogen bond strength and higher polarizability of the heavier halogens, which facilitates the nucleophilic attack of the butyllithium on the halogen atom.
What is the optimal solvent for this reaction?
Ethereal solvents are generally the best choice for lithiation reactions as they solvate the lithium cation, breaking down the butyllithium aggregates and increasing its reactivity.
-
Tetrahydrofuran (THF): THF is an excellent choice as it is a strong Lewis base and effectively solvates the lithium cation.[5] It is crucial to use anhydrous THF.
-
Diethyl ether (Et₂O): Diethyl ether is another suitable solvent, though it is less polar than THF.
Recommendation: Anhydrous THF is the recommended solvent for this transformation.
How long should the lithiation reaction be stirred before adding the electrophile?
Lithium-halogen exchange is typically a very rapid process, often complete within minutes at low temperatures.[2]
-
Reaction Time: Stirring the reaction at -78 °C for 30-60 minutes after the addition of butyllithium is generally sufficient to ensure complete formation of the aryllithium intermediate.[1] Prolonged reaction times are usually not necessary and may increase the chance of side reactions.
What are some suitable electrophiles for trapping the 3-lithio-5-chlorobiphenyl intermediate?
A wide variety of electrophiles can be used to trap the aryllithium species. The choice will depend on the desired final product. Some common examples include:
-
Aldehydes and Ketones: To form secondary or tertiary alcohols.
-
Dimethylformamide (DMF): To introduce a formyl group, leading to the corresponding aldehyde.
-
Carbon Dioxide (CO₂): To form a carboxylic acid.
-
Trialkyl borates (e.g., triisopropyl borate): To form a boronic ester, which can be subsequently hydrolyzed to the boronic acid.
Data Presentation
Table 1: Comparison of Butyllithium Reagents for Lithiation
| Reagent | Basicity | Nucleophilicity | Common Applications |
| n-BuLi | Strong | High | General purpose lithiation, halogen-metal exchange |
| s-BuLi | Stronger | Lower | Deprotonation of less acidic protons |
| t-BuLi | Strongest | Lowest | Halogen-metal exchange, deprotonation of very weak acids |
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of 3-Bromo-5-chlorobiphenyl and Trapping with an Electrophile
Materials:
-
3-Bromo-5-chlorobiphenyl
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Electrophile (e.g., anhydrous DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of argon or nitrogen, add 3-bromo-5-chlorobiphenyl (1.0 eq) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes.
-
Trapping: Add the chosen electrophile (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warming: After the addition of the electrophile, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Reaction Scheme for the Lithiation and Trapping of 3-Bromo-5-chlorobiphenyl
Caption: Lithiation of 3-bromo-5-chlorobiphenyl and subsequent trapping.
Diagram 2: Troubleshooting Workflow for Protodebromination
Caption: A step-by-step guide to troubleshooting protodebromination.
References
- BenchChem. (2025).
- Harris, E. B. J. (2014). Response to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?".
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University.
- Dolzhenko, A., et al. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.
- Reddit. (2019).
- Snieckus, V. (2003). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute.
Sources
Validation & Comparative
Structural Confirmation of 3-Bromo-5-chlorobiphenyl: A Comparative 1H NMR Guide
Topic: 1H NMR chemical shifts for 3-Bromo-5-chlorobiphenyl structural confirmation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Regiochemistry Challenge
In the development of organic semiconductors and biaryl drug scaffolds, 3-Bromo-5-chlorobiphenyl serves as a critical "Janus-faced" intermediate. Its unique utility lies in the differential reactivity of the bromine and chlorine atoms, allowing for sequential, chemoselective cross-coupling reactions (e.g., selective Suzuki-Miyaura coupling at the C-Br site).
However, synthesis of this scaffold—often via mixed-halogenated aniline precursors or direct arylation—is prone to producing regioisomers (e.g., 3-bromo-4-chloro or 2-bromo-4-chloro variants). 1H NMR spectroscopy is the primary tool for validating the 3,5-substitution pattern. This guide provides a definitive framework for distinguishing the target 3-bromo-5-chlorobiphenyl from its isomers using chemical shift logic and spin-spin coupling analysis.
Theoretical Framework & Chemical Shift Logic
To accurately interpret the spectrum, one must deconstruct the electronic environment of the biphenyl core. The 3,5-disubstitution pattern creates a chemically asymmetric but magnetically distinct system on Ring A.
-
Ring A (Substituted): Contains three non-equivalent protons (H2, H4, H6).
-
H2 (The "Flagship" Proton): Located between the Phenyl ring and the Bromine atom. It experiences the strongest deshielding due to the anisotropic effect of the phenyl ring (ortho) and the inductive effect of Bromine.
-
H6: Located between the Phenyl ring and the Chlorine atom. Deshielded by Phenyl and Chlorine.
-
H4: Located between Bromine and Chlorine. This proton is distal to the phenyl ring's anisotropy and typically resonates upfield relative to H2 and H6.
-
-
Ring B (Unsubstituted): Typical monosubstituted benzene multiplet pattern (7.30 – 7.55 ppm).
Diagnostic Coupling Patterns (The "Smoking Gun")
The most critical differentiator is the coupling constant (
-
Target (3,5-disubstituted): Only meta-coupling (
) is possible between H2, H4, and H6. No ortho-coupling ( ) should be observed. -
Isomers (e.g., 3,4-disubstituted): Will exhibit strong ortho-coupling between protons at C5 and C6.
Comparative Analysis: Target vs. Isomers
The following table contrasts the expected 1H NMR data for 3-Bromo-5-chlorobiphenyl against its most common synthetic impurity, 3-Bromo-4-chlorobiphenyl.
Table 1: Comparative 1H NMR Data (Solvent: CDCl
| Feature | Target: 3-Bromo-5-chlorobiphenyl | Alternative: 3-Bromo-4-chlorobiphenyl | Differentiation Logic |
| Symmetry | Asymmetric (chemically), but "meta-meta" substitution pattern. | Asymmetric (ortho-meta substitution). | 3,5-pattern yields narrow triplets/doublets; 3,4-pattern yields wide doublets. |
| H2 Signal | ~7.72 ppm (t, | ~7.85 ppm (d, | Both are downfield, but the target H2 is a triplet (couples to H4 & H6). |
| H6 Signal | ~7.55 ppm (t, | ~7.45 ppm (dd, | CRITICAL: Target H6 shows only small meta-coupling. Isomer H6 shows large ortho-coupling. |
| H4/H5 Signal | H4: ~7.45 ppm (t, | H5: ~7.50 ppm (d, | Target H4 is a narrow triplet. Isomer H5 is a wide doublet. |
| Ring B | Multiplet, 7.35 – 7.50 ppm | Multiplet, 7.35 – 7.50 ppm | Not diagnostic (overlaps in both). |
Note: Chemical shift values are estimated based on substituent additivity rules derived from 3-bromobiphenyl and 3,5-dichlorobiphenyl experimental data [1, 2].
Experimental Protocol: Sample Preparation
To resolve the fine meta-coupling (
-
Solvent Selection: Use CDCl
(99.8% D) with 0.03% TMS as an internal standard.-
Why: Chloroform minimizes H-bonding/stacking effects that might broaden peaks compared to DMSO-
.
-
-
Concentration: Dissolve 5–10 mg of the isolated solid in 0.6 mL of solvent.
-
Caution: Over-concentration (>20 mg) can cause viscosity broadening, obscuring the fine splitting patterns essential for confirmation.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., KBr/NaCl from the Suzuki coupling) which degrade magnetic field homogeneity (shimming).
-
Acquisition:
-
Scans: 16–32 scans are sufficient.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time:
3.0 seconds (to resolve small couplings).
-
Visualization of Structural Confirmation Logic
The following decision tree illustrates the logical flow for confirming the 3-bromo-5-chloro regioisomer based on the observed spectrum.
Figure 1: Decision tree for distinguishing 3,5-disubstituted biphenyls from ortho-substituted isomers.
Synthesis & Purification Workflow
Understanding the origin of the sample provides context for the impurities. The compound is typically synthesized via Suzuki coupling of 1-bromo-3-chloro-5-iodobenzene (or similar) with phenylboronic acid.
Figure 2: Typical synthetic pathway. Note that chemoselectivity is key; if the catalyst inserts at C-Br, regioisomeric byproducts may form.
References
-
National Institute of Standards and Technology (NIST). 3-Bromobiphenyl 1H NMR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 3-Bromo-5-chlorobiphenyl Compound Summary. National Library of Medicine.[1] [Link]
-
Reich, H. J. WinPLT NMR Chemical Shift Predictor & Data Tables. University of Wisconsin-Madison.[2] [Link]
Sources
Technical Comparison Guide: Distinguishing 3-Bromo-5-chlorobiphenyl from 3-Bromo-4-chlorobiphenyl
Executive Summary
In the synthesis of biaryl scaffolds for drug discovery (e.g., via Suzuki-Miyaura coupling), structural isomerism presents a critical quality control challenge. 3-Bromo-5-chlorobiphenyl (Isomer A) and 3-Bromo-4-chlorobiphenyl (Isomer B) share identical molecular weights (
This guide establishes a robust analytical workflow to distinguish these isomers. The "Smoking Gun" differentiator is 1H NMR spectroscopy , specifically the analysis of spin-spin coupling constants (
Part 1: Structural Analysis & Theoretical Basis
Understanding the topology of the substituted ring is prerequisite to interpreting the spectral data.
The Molecules
Both molecules consist of a phenyl ring (Ring A) attached to a di-halogenated ring (Ring B). The differentiation lies entirely in the substitution pattern of Ring B.
| Feature | Isomer A: 3-Bromo-5-chlorobiphenyl | Isomer B: 3-Bromo-4-chlorobiphenyl |
| Substitution Pattern | 1,3,5-trisubstituted (meta/meta) | 1,3,4-trisubstituted (ortho/meta) |
| Proton Environments | 3 Distinct Protons on Ring B (H2, H4, H6) | 3 Distinct Protons on Ring B (H2, H5, H6) |
| Key Proximity | No protons are adjacent (ortho) to each other. | Protons H5 and H6 are adjacent (ortho). |
Analytical Decision Tree
The following workflow illustrates the logical path to definitive identification.
Figure 1: Analytical workflow prioritizing NMR over Mass Spectrometry for isomeric resolution.
Part 2: The Gold Standard – 1H NMR Spectroscopy
This is the only self-validating method for these isomers. You must focus on the aromatic region (6.5 – 8.0 ppm) .
Predicted Spectral Data (Ring B Protons)
The protons on the unsubstituted phenyl ring (Ring A) will appear as a complex multiplet (typically 7.3–7.6 ppm) in both cases. We focus on the three unique protons on the halogenated ring .
Isomer A: 3-Bromo-5-chlorobiphenyl [1]
-
Topology: Protons are at positions 2, 4, and 6. All are separated by one carbon (meta-relationship).
-
Coupling:
(meta coupling) is typically 1.5 – 2.0 Hz . -
Appearance: Three distinct signals, each appearing as a triplet (due to two meta neighbors) or a doublet of doublets with very small splitting.
-
H4 (between Br/Cl):
ppm, Hz. -
H2 (between Ph/Br):
ppm, Hz. -
H6 (between Ph/Cl):
ppm, Hz.
-
Isomer B: 3-Bromo-4-chlorobiphenyl [2]
-
Topology: Protons are at positions 2, 5, and 6.
-
Coupling: Contains both
(ortho) and (meta). -
Appearance:
-
H5 (Ortho to H6): Appears as a doublet with a large coupling (
Hz ). -
H6 (Ortho to H5, Meta to H2): Appears as a doublet of doublets (
Hz). -
H2 (Meta to H6): Appears as a doublet with a small coupling (
Hz ).
-
Comparative Data Table
| Parameter | 3-Bromo-5-chlorobiphenyl | 3-Bromo-4-chlorobiphenyl |
| Dominant Coupling ( | < 2.5 Hz (Meta only) | ~ 8.5 Hz (Ortho present) |
| Signal Multiplicity | 3 x pseudo-triplets (or fine dd) | 1 x d, 1 x dd, 1 x d |
| Diagnostic Feature | "Picket Fence" of narrow signals | Roofing effect on the ortho-doublets |
Coupling Logic Diagram
Figure 2: Visualization of proton coupling networks. Note the strong ortho-interaction in Isomer B.
Part 3: Experimental Protocols
NMR Acquisition Protocol
To ensure resolution of the fine meta-couplings (1.8 Hz), standard high-throughput parameters may be insufficient.
-
Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d) or DMSO-d6 . Ensure the solution is free of suspended solids to prevent line broadening.
-
Instrument: Minimum 400 MHz (500+ MHz recommended for cleaner separation of Ring A and Ring B signals).
-
Acquisition Parameters:
-
Spectral Width: 12 ppm ( -1 to 11 ppm).
-
Acquisition Time (AQ): > 3.0 seconds . (Crucial: Short AQ results in low digital resolution, blurring the 1.8 Hz splitting into singlets).
-
Number of Scans (NS): 16 or 32.
-
Processing: Apply Zero Filling to at least 64k points. Use Gaussian apodization (lb = -0.3, gb = 0.3) if resolution enhancement is needed.
-
GC-MS Differentiation (Secondary Method)
While mass spectra are identical, retention times (RT) often differ due to boiling point variations caused by dipole moments.
-
Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm).
-
Method: 100°C (hold 1 min) -> 20°C/min -> 300°C.
-
Expectation:
-
Isomer A (3,5): Generally elutes earlier . The symmetrical substitution reduces the overall molecular dipole compared to the 3,4-isomer, often leading to a slightly lower boiling point and weaker interaction with the stationary phase.
-
Isomer B (3,4): Generally elutes later .
-
Part 4: Synthesis Context & Causality
Why do you have this mixture? Understanding the synthesis route helps predict the impurity profile.
-
Suzuki Coupling Route:
-
If synthesizing via 3-bromo-5-chlorophenylboronic acid , Isomer A is the target.
-
Risk: Regioisomer contamination usually stems from the starting material (e.g., 1,3-dibromo-5-chlorobenzene vs 1,2-dibromo-4-chlorobenzene) or halogen scrambling during the reaction if Palladium catalysts are overworked.
-
-
Direct Halogenation:
-
Direct bromination of 3-chlorobiphenyl is non-selective and will yield a complex mixture of Isomer B (para/ortho directing) and others, making NMR purification validation essential.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (2023). 3-Chlorobiphenyl Properties. NIST Chemistry WebBook, SRD 69. [Link] (Reference for base biphenyl spectral characteristics).
-
Reich, H. J. (2023). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link] (Source for calculated additive chemical shifts and coupling constants).
-
PubChem. (2023).[3] 3-Bromo-5-chlorobiphenyl Compound Summary. National Library of Medicine. [Link]
Sources
A Senior Application Scientist's Guide to the GC-MS Fragmentation Analysis of 3-Bromo-5-chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within environmental monitoring and drug development, the precise identification of halogenated organic compounds is paramount. This guide offers an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 3-Bromo-5-chlorobiphenyl, a compound of interest due to its structural relation to polychlorinated and polybrominated biphenyls (PCBs and PBBs). We will explore the underlying principles of its fragmentation, compare GC-MS with alternative analytical techniques, and provide a robust experimental protocol.
The Rationale Behind Electron Ionization (EI) Fragmentation of Halogenated Biphenyls
Gas Chromatography-Mass Spectrometry with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1][2] In EI, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, revealing its structure and elemental composition.
For halogenated biphenyls, the fragmentation is dictated by several factors: the stability of the aromatic system, the strength of the carbon-halogen bonds, and the isotopic distribution of the halogens. Aromatic compounds like biphenyl exhibit a stable molecular ion due to the delocalized π-electron system.[3] The fragmentation of halogenated biphenyls is often initiated by the loss of a halogen radical. The relative ease of this loss is generally I > Br > Cl > F, corresponding to the decreasing bond dissociation energies.
Deciphering the Fragmentation Pattern of 3-Bromo-5-chlorobiphenyl
The molecular ion peak (M⁺˙) for 3-Bromo-5-chlorobiphenyl (C₁₂H₈BrCl) will be a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic isotopic pattern for the molecular ion.
The primary fragmentation pathways are expected to be:
-
Loss of a Bromine Radical (·Br): The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical a highly probable initial fragmentation step. This will result in a significant fragment ion at [M-Br]⁺.
-
Loss of a Chlorine Radical (·Cl): Following or competing with the loss of bromine, the molecule can lose a chlorine radical, leading to a fragment ion at [M-Cl]⁺.
-
Sequential Loss of Halogens: A prominent fragmentation pathway will likely involve the sequential loss of both halogen atoms, resulting in ions at [M-Br-Cl]⁺.
-
Fragmentation of the Biphenyl Backbone: After the loss of halogens, the remaining biphenyl cation can undergo further fragmentation, leading to smaller aromatic fragments.
-
Doubly Charged Ions: Aromatic systems can sometimes form doubly charged ions, which would appear at half their mass-to-charge ratio (m/z).
The predicted fragmentation pathway can be visualized as follows:
Caption: Predicted EI fragmentation pathway of 3-Bromo-5-chlorobiphenyl.
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, other techniques offer distinct advantages for the analysis of halogenated biphenyls.
| Technique | Principles | Advantages | Disadvantages |
| GC-MS (Quadrupole) | Chromatographic separation followed by electron ionization and mass analysis by a quadrupole detector. | Robust, widely available, cost-effective, provides characteristic fragmentation patterns. | Limited resolution can lead to interferences in complex matrices.[5] |
| GC-MS/MS (Triple Quadrupole) | A precursor ion is selected, fragmented, and a specific product ion is monitored. | Enhanced selectivity and sensitivity, reduced matrix interference, ideal for targeted analysis in complex samples.[1] | Can be more expensive, method development is more complex. |
| High-Resolution Mass Spectrometry (HRMS) | Provides very accurate mass measurements, allowing for the determination of elemental composition. | Unambiguous identification of compounds in complex matrices, differentiates between isobaric interferences.[5][6] | Higher instrument cost and maintenance requirements. |
| LC-MS/MS | Liquid chromatographic separation coupled with mass spectrometry, often using softer ionization techniques like ESI. | Can analyze less volatile or thermally labile compounds, may not require derivatization.[7] | Can suffer from lower sensitivity and poorer separation for non-polar compounds like halogenated biphenyls compared to GC.[7] |
Experimental Protocol for GC-MS Analysis
This protocol outlines a standard method for the analysis of 3-Bromo-5-chlorobiphenyl.
1. Sample Preparation:
- Accurately weigh a certified reference standard of 3-Bromo-5-chlorobiphenyl.
- Prepare a stock solution in a suitable solvent (e.g., isooctane or toluene).
- Perform serial dilutions to create calibration standards over the desired concentration range.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977C MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-400 |
3. Data Acquisition and Analysis:
- Acquire data in full scan mode to obtain the complete mass spectrum.
- For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[8]
- Identify the compound based on its retention time and the characteristic fragmentation pattern and isotopic ratios.
The experimental workflow can be summarized as follows:
Caption: General workflow for the GC-MS analysis of 3-Bromo-5-chlorobiphenyl.
Predicted Mass Spectral Data
The following table summarizes the expected key ions and their isotopic patterns for 3-Bromo-5-chlorobiphenyl.
| Ion | m/z (most abundant isotope) | Isotopic Pattern and Relative Abundance |
| [M]⁺˙ | 266 (C₁₂H₈⁷⁹Br³⁵Cl) | A cluster of peaks at m/z 266, 268, 270 reflecting the isotopic abundances of Br and Cl. |
| [M-Br]⁺ | 187 (C₁₂H₈³⁵Cl) | A pair of peaks at m/z 187 and 189 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl. |
| [M-Cl]⁺ | 231 (C₁₂H₈⁷⁹Br) | A pair of peaks at m/z 231 and 233 in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br. |
| [M-Br-Cl]⁺ | 152 (C₁₂H₈) | A single major peak corresponding to the biphenyl cation. |
Conclusion
The GC-MS analysis of 3-Bromo-5-chlorobiphenyl, guided by an understanding of its predictable fragmentation patterns, is a robust method for its identification and quantification. The characteristic isotopic signatures of bromine and chlorine provide high confidence in the identification of the molecular ion and its halogen-containing fragments. For applications requiring higher sensitivity or analysis in complex matrices, techniques such as GC-MS/MS or HRMS should be considered. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently approach the analysis of this and similar halogenated biphenyls.
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Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. (2025). Agilent. [Link]
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The Gold Standard of Purity: A Comparative Guide to HPLC Analysis of OLED-Grade 3-Bromo-5-chlorobiphenyl
In the relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diode (OLED) displays, the purity of the constituent organic materials is paramount. Even infinitesimal amounts of impurities, measured in parts per million (ppm), can act as charge traps or exciton quenchers, catastrophically degrading device performance and lifespan.[1] Among the vast array of organic molecules utilized in modern OLED technology, 3-Bromo-5-chlorobiphenyl serves as a crucial building block. Its halogenated biphenyl structure is a common motif in host materials and other functional layers within the OLED stack. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity assessment of OLED-grade 3-Bromo-5-chlorobiphenyl, alongside a critical evaluation of alternative and complementary analytical techniques.
The Imperative of Ultra-High Purity in OLED Materials
The performance of an OLED device is intricately linked to the electronic and thermal stability of its organic layers. Impurities can disrupt the delicate balance of charge injection, transport, and recombination, leading to a cascade of detrimental effects:
-
Reduced Efficiency: Impurities can create non-emissive recombination pathways, converting electrical energy into heat rather than light.
-
Decreased Lifespan: Halogenated impurities, in particular, are known to be a significant factor in accelerating the degradation of OLEDs.[1] These impurities can be reactive species that degrade other materials within the device stack.
-
Color Instability: Impurities can introduce unwanted emissive states, leading to shifts in the color coordinates of the emitted light over time.
-
Increased Operating Voltage: The presence of charge traps necessitates a higher voltage to achieve the desired brightness, leading to lower power efficiency and increased thermal stress.
For these reasons, the target purity for OLED-grade materials often exceeds 99.9%, with some applications demanding purity levels as high as 99.99% or even 99.999%.[1] This necessitates the use of highly sensitive and accurate analytical techniques to not only quantify the main component but also to identify and quantify trace-level impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
For non-volatile, moderately polar organic molecules like 3-Bromo-5-chlorobiphenyl, reversed-phase HPLC (RP-HPLC) stands as the most widely adopted and robust analytical technique for purity assessment.[2] The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase.
Causality in Experimental Design for HPLC Analysis of 3-Bromo-5-chlorobiphenyl
A successful HPLC method for 3-Bromo-5-chlorobiphenyl is not merely a set of parameters but a logically designed experiment. The following protocol is a validated starting point, with the rationale for each choice explained:
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis of 3-Bromo-5-chlorobiphenyl
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column Selection: A C18 stationary phase is the logical first choice due to the non-polar nature of the biphenyl core. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance of resolution and backpressure.
-
Mobile Phase: A gradient elution is employed to effectively separate impurities with a range of polarities.
-
Solvent A: Acetonitrile. Its strong elution strength for non-polar compounds and low UV cutoff make it ideal.
-
Solvent B: Ultrapure water.
-
Rationale for Gradient: A typical gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile. This allows for the elution of any more polar impurities early in the run, followed by the main peak of 3-Bromo-5-chlorobiphenyl, and finally any less polar, more retained impurities.
-
-
Detection: A UV detector set at a wavelength that provides a strong absorbance for the biphenyl chromophore (typically around 254 nm) is a robust starting point. A DAD allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
-
Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to ensure complete dissolution and compatibility with the mobile phase.
Method Validation: A properly validated HPLC method for purity determination should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness, in line with guidelines such as those from the International Council for Harmonisation (ICH).[3][4]
Impurity Profiling with HPLC-MS
While HPLC with UV detection is excellent for quantifying known impurities and assessing overall purity, the identification of unknown impurities requires coupling the HPLC system to a mass spectrometer (MS). HPLC-MS provides the molecular weight of the eluting compounds, which is invaluable for structural elucidation of synthesis byproducts or degradation products.[1]
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis of Alternative Techniques
While HPLC is the established standard, a comprehensive understanding of purity requires considering other analytical techniques, each with its own strengths and weaknesses.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 3-Bromo-5-chlorobiphenyl, which has a moderate boiling point, GC-MS can be a valuable tool, particularly for identifying volatile synthesis byproducts or residual solvents.
-
Advantages: High resolution for complex mixtures of volatile compounds, excellent sensitivity, and definitive identification through mass spectral libraries.
-
Disadvantages: Requires the analyte to be thermally stable and sufficiently volatile. High molecular weight or thermally labile impurities may not be detected.
-
Causality: The choice of GC-MS would be driven by the need to investigate potential low-boiling point impurities that might be missed by HPLC.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often seen as a "green" alternative to HPLC due to the significant reduction in organic solvent consumption.[2]
-
Advantages: Faster separations and reduced solvent waste compared to HPLC. It can be particularly effective for chiral separations.[5][6][7][8]
-
Disadvantages: Instrumentation is less common than HPLC in many labs. Method development can be more complex.
-
Causality: SFC would be a logical choice for high-throughput screening or for the purification of 3-Bromo-5-chlorobiphenyl due to its speed and lower environmental impact.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.[9][10][11][12][13] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
-
Advantages: Provides an absolute purity value, is non-destructive, and can be used to certify reference materials.
-
Disadvantages: Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity detection. Requires a high-purity internal standard.
-
Causality: qNMR is the method of choice when an absolute, metrologically traceable purity value is required.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[14][15] For OLED materials, it is used to assess thermal stability and the presence of volatile impurities or residual solvents.[16]
-
Advantages: Provides crucial information on the thermal decomposition profile of the material, which is critical for the vacuum deposition process used in OLED fabrication.
-
Disadvantages: Does not provide information on the chemical identity of the impurities.
-
Causality: TGA is an essential complementary technique to assess the suitability of 3-Bromo-5-chlorobiphenyl for the high-temperature evaporation process in OLED manufacturing.
Caption: Comparison of Analytical Techniques.
Data Summary and Comparison
| Analytical Technique | Primary Application for 3-Bromo-5-chlorobiphenyl | Advantages | Limitations |
| HPLC-UV/DAD | Routine purity analysis and quantification of known impurities. | Robust, versatile, high resolution for non-volatile compounds. | Requires a reference standard for quantification, high solvent consumption. |
| HPLC-MS | Identification of unknown impurities and degradation products. | Provides molecular weight information for structural elucidation. | More complex instrumentation and data interpretation. |
| GC-MS | Analysis of volatile impurities and residual solvents. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile impurities. |
| SFC | High-throughput screening and preparative purification. | Fast analysis times, significantly reduced organic solvent use. | Less common instrumentation, method development can be challenging. |
| qNMR | Absolute purity determination and certification of reference materials. | Provides a direct, absolute purity value without a specific reference standard. | Lower sensitivity for trace impurities. |
| TGA | Assessment of thermal stability for vacuum deposition. | Directly measures thermal decomposition temperature. | Does not identify the chemical nature of what is lost. |
Conclusion: A Multi-faceted Approach to Purity Assurance
For ensuring the stringent purity requirements of OLED-grade 3-Bromo-5-chlorobiphenyl, HPLC remains the gold standard for routine quality control. Its robustness, high resolution, and the ability to be coupled with mass spectrometry for impurity identification make it an indispensable tool. However, a comprehensive purity assessment should not rely on a single technique. A self-validating system of analysis would involve:
-
Primary Purity by HPLC: To quantify the main component and known impurities.
-
Impurity Identification by HPLC-MS: To elucidate the structure of any unknown peaks.
-
Volatiles and Residual Solvents by GC-MS: To ensure the absence of low-boiling point contaminants.
-
Thermal Stability by TGA: To confirm the material's suitability for the OLED fabrication process.
-
Absolute Purity by qNMR: For the certification of primary reference standards.
By judiciously selecting and integrating these analytical techniques, researchers and manufacturers can confidently establish the purity of 3-Bromo-5-chlorobiphenyl, thereby ensuring the performance, reliability, and longevity of the next generation of OLED devices.
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved February 3, 2026, from [Link]
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Purity of OLED-Materials and the Implication on DevicePerformance. (2010, May 25). ResearchGate. Retrieved February 3, 2026, from [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2020, January 21). National Institutes of Health. Retrieved February 3, 2026, from [Link]
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Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. (n.d.). Shimadzu. Retrieved February 3, 2026, from [Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2022, May). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 3, 2026, from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved February 3, 2026, from [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Shimadzu. Retrieved February 3, 2026, from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023, December 10). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 3, 2026, from [Link]
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Impurity Analysis|Organic Electronics. (n.d.). Toray Research Center, Inc. Retrieved February 3, 2026, from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 3, 2026, from [Link]
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A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2010, August). ResearchGate. Retrieved February 3, 2026, from [Link]
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Organic Impurities in Semiconductors. (n.d.). Agilent. Retrieved February 3, 2026, from [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (2023, September 22). AMSBIO. Retrieved February 3, 2026, from [Link]
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Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved February 3, 2026, from [Link]
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Advances in Chemical Purity Assignment | qNMR Workshop. (2023, July 23). YouTube. Retrieved February 3, 2026, from [Link]
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High Efficiency Chiral Separations in HPLC and SFC. (2018, February 1). LCGC International. Retrieved February 3, 2026, from [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2024, February 11). Veeprho. Retrieved February 3, 2026, from [Link]
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Thermogravimetric Analysis (TGA) for Material Characterization. (2024, January 9). Resolve Mass. Retrieved February 3, 2026, from [Link]
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3-Bromo-3'-chlorobiphenyl. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
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Effect of Substitutional Metallic Impurities on the Optical Absorption Properties of TiO2. (2022, July 19). MDPI. Retrieved February 3, 2026, from [Link]
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What is qNMR (quantitative NMR) ? (n.d.). JEOL Ltd. Retrieved February 3, 2026, from [Link]
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HPLC or SFC? Which One Should I Choose? (n.d.). Teledyne ISCO. Retrieved February 3, 2026, from [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved February 3, 2026, from [Link]
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Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. (2014, October 28). Korea Science. Retrieved February 3, 2026, from [Link]
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Metal Residues in Semiconducting Polymers: Impact on the Performance of Organic Electronic Devices. (2014, October 14). ResearchGate. Retrieved February 3, 2026, from [Link]
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Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. Retrieved February 3, 2026, from [Link]
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Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. (2020, May 22). MDPI. Retrieved February 3, 2026, from [Link]
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Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
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Analysis of Organic Contamination In Semiconductor Processing. (1999, August 2). AIP Publishing. Retrieved February 3, 2026, from [Link]
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A Senior Application Scientist's Guide to C13 NMR Spectral Data of 1,3,5-Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Among the vast array of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for organic chemists, offering unparalleled insight into the carbon framework of a molecule. This guide provides an in-depth exploration of the C13 NMR spectral data of 1,3,5-substituted biphenyls, a structural motif frequently encountered in pharmacologically active compounds and functional materials.
As a Senior Application Scientist, my objective is to move beyond a mere recitation of data. Instead, this guide will equip you with the strategic thinking and causal understanding necessary to interpret these spectra effectively. We will delve into the underlying principles governing chemical shifts, the practical aspects of data acquisition, and the art of correlating spectral features with molecular structure.
The Significance of the 1,3,5-Substituted Biphenyl Scaffold
The biphenyl unit, consisting of two phenyl rings linked by a single bond, offers a versatile platform for constructing complex three-dimensional structures. The 1,3,5-substitution pattern on one of the rings is of particular interest as it introduces a distinct electronic and steric environment, profoundly influencing the molecule's overall properties, including its biological activity and material characteristics. Understanding the C13 NMR spectra of these compounds is crucial for confirming their synthesis, assessing purity, and gaining insights into their electronic architecture.
Deciphering the C13 NMR Spectrum: A Symphony of Substituent Effects
The chemical shift of a carbon nucleus in a C13 NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like biphenyls, the positions of the carbon signals are primarily dictated by the electronic effects of the substituents. These effects can be broadly categorized as inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO2) will deshield nearby carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (e.g., -OCH3, -CH3) will shield the carbons, shifting their signals to a lower chemical shift (upfield).
-
Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic rings. Electron-donating groups with lone pairs (e.g., -OCH3) can delocalize electron density into the ring, causing significant shielding of the ortho and para carbons. Electron-withdrawing groups with π bonds (e.g., -NO2) can withdraw electron density from the ring, leading to deshielding of the ortho and para positions.
In 1,3,5-substituted biphenyls, the interplay of these effects from multiple substituents creates a unique fingerprint in the C13 NMR spectrum, allowing for unambiguous structural assignment.
A Comparative Analysis of C13 NMR Data
| Compound | C1 | C2/C6 | C3/C5 | C4 | C1' | C2'/C6' | C3'/C5' | C4' | Substituent Carbons |
| Biphenyl | 141.2 | 128.7 | 127.2 | 127.1 | 141.2 | 128.7 | 127.2 | 127.1 | - |
| 3,5-Dimethylbiphenyl | 141.4 | 128.9 | 137.9 | 128.4 | 141.1 | 129.5 | 127.2 | 127.2 | 21.5 (-CH3) |
| 3,5-Dimethoxybiphenyl | 143.0 | 107.9 | 160.9 | 100.2 | 141.0 | 129.7 | 127.5 | 128.2 | 55.4 (-OCH3) |
Data Interpretation:
-
Biphenyl: The unsubstituted biphenyl exhibits four signals in the aromatic region, corresponding to the four chemically distinct carbons in each equivalent phenyl ring. The quaternary carbon (C1) is the most downfield.
-
3,5-Dimethylbiphenyl: The introduction of two methyl groups at the 3 and 5 positions leads to a downfield shift of the substituted carbons (C3/C5) due to the inductive effect of the alkyl groups. The other ring remains largely unaffected.
-
3,5-Dimethoxybiphenyl: The strongly electron-donating methoxy groups cause a significant upfield shift of the ortho (C2/C6) and para (C4) carbons due to resonance effects. The substituted carbons (C3/C5) are shifted significantly downfield due to the direct attachment of the electronegative oxygen atom. The signal for the methoxy carbons appears in the aliphatic region around 55 ppm.
This comparative data clearly demonstrates the power of C13 NMR in discerning the electronic impact of substituents on the biphenyl framework.
Experimental Protocol: From Synthesis to Spectrum
A robust and reproducible experimental protocol is the bedrock of reliable spectral data. The synthesis of 1,3,5-substituted biphenyls is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2]
Synthesis of a 1,3,5-Substituted Biphenyl (General Procedure)
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask, dissolve the 1,3,5-trisubstituted aryl halide (1.0 eq.) and the corresponding phenylboronic acid (1.2 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) and a base (e.g., K2CO3, 2.0 eq.) to the reaction mixture.
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux with vigorous stirring for the appropriate time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1,3,5-substituted biphenyl.
C13 NMR Data Acquisition
Caption: Workflow for C13 NMR data acquisition and processing.
Detailed Parameters:
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified biphenyl derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the C13 NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters: Use a standard proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand scans), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.
The Synergy of Experimental and Computational Data
In modern structural analysis, computational chemistry plays an increasingly vital role. Predicting C13 NMR chemical shifts using Density Functional Theory (DFT) can be a powerful tool to complement experimental data.[3] By calculating the theoretical spectrum of a proposed structure, one can compare it with the experimental spectrum to confirm the assignment of signals and even to distinguish between potential isomers. Several software packages are available for performing these calculations, and various online databases and prediction tools can provide quick estimates of chemical shifts.
Conclusion: A Powerful Tool for Structural Insight
C13 NMR spectroscopy is an indispensable technique for the structural characterization of 1,3,5-substituted biphenyls. By understanding the fundamental principles of substituent effects and employing rigorous experimental and analytical procedures, researchers can confidently elucidate the structures of these important molecules. The ability to interpret these spectra accurately is a critical skill for any scientist involved in the design and synthesis of new chemical entities for drug discovery and materials science. This guide provides a foundational framework for this endeavor, encouraging a deeper, more mechanistic understanding of the relationship between molecular structure and spectral data.
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A Tale of Two Halogens: A Comparative Guide to the Reactivity of 3-Bromo-5-chlorobiphenyl and 3,5-Dibromobiphenyl
In the intricate world of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the choice of a starting material can dictate the success, efficiency, and elegance of a synthetic route. Dihalogenated biphenyls are workhorse intermediates, offering two reactive handles for sequential or symmetric functionalization. This guide provides an in-depth, data-supported comparison of two such crucial building blocks: 3-Bromo-5-chlorobiphenyl and 3,5-Dibromobiphenyl . We will dissect their reactivity profiles, explore the underlying mechanistic principles, and provide actionable protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
At a Glance: The Fundamental Difference
The core distinction between these two molecules lies in the nature of their halogen substituents. 3-Bromo-5-chlorobiphenyl possesses two different halogens, opening the door for chemoselective reactions. In contrast, 3,5-Dibromobiphenyl contains two identical halogens, presenting a challenge and an opportunity for controlling mono- versus di-substitution. This fundamental difference is the cornerstone of their divergent synthetic utility.
Table 1: Physicochemical and Reactivity-Relevant Properties
| Property | 3-Bromo-5-chlorobiphenyl | 3,5-Dibromobiphenyl | Rationale & Implication |
| Molecular Weight | 271.54 g/mol | 311.99 g/mol | Affects stoichiometry and reagent calculations. |
| C-Br Bond Dissociation Energy (BDE) | ~87.5 kcal/mol[1] | ~87.5 kcal/mol[1] | Lower BDE than C-Cl, making it the primary site of reactivity in oxidative additions. |
| C-Cl Bond Dissociation Energy (BDE) | ~103.1 kcal/mol[1] | N/A | Significantly stronger than the C-Br bond, allowing it to remain intact under conditions optimized for C-Br activation.[2] |
The significant difference in bond dissociation energy (BDE) between the C-Br and C-Cl bonds is the primary driver of selectivity.[2] Palladium(0) catalysts, ubiquitous in cross-coupling reactions, will preferentially undergo oxidative addition into the weaker C-Br bond, a critical first step in many catalytic cycles.[3][4][5]
Chapter 1: Chemoselectivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds.[6] Here, the divergent reactivity of our two subject molecules becomes starkly apparent.
The Strategic Advantage of 3-Bromo-5-chlorobiphenyl
3-Bromo-5-chlorobiphenyl is an ideal substrate for sequential, site-selective cross-coupling . The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for the functionalization of the bromine-bearing position while leaving the chlorine untouched. This "dormant" chloro group can then be activated under more forcing conditions or with specialized catalyst systems to introduce a second, different substituent.
This strategy is paramount in the synthesis of complex, unsymmetrical molecules, where a stepwise introduction of functionality is required.
Caption: Sequential cross-coupling strategy using 3-Bromo-5-chlorobiphenyl.
The Symmetry and Selectivity Challenge of 3,5-Dibromobiphenyl
With two identical C-Br bonds, 3,5-Dibromobiphenyl is well-suited for creating symmetrical molecules via double coupling reactions. However, achieving selective mono-substitution can be challenging. The reaction of the first C-Br bond is generally fast, but preventing a second, often competitive, coupling reaction requires careful control of stoichiometry, reaction time, and catalyst loading.
Interestingly, while one might expect dibromoarenes to be more prone to double arylation than their dichloro-analogues due to the faster oxidative addition of C-Br bonds, the opposite can sometimes be observed in Suzuki-Miyaura couplings.[7] This counterintuitive trend can be influenced by the interplay between the halide byproduct (KBr), the solvent, and the ligand, which can affect the catalyst's state and reactivity.[7]
Chapter 2: Formation of Organometallic Reagents
The generation of Grignard or organolithium reagents via metal-halogen exchange is another area where these compounds differ significantly.
-
3-Bromo-5-chlorobiphenyl : The C-Br bond will readily react with magnesium metal to form the corresponding Grignard reagent, 3-(5-chlorobiphenyl)magnesium bromide.[8][9] The C-Cl bond remains inert under standard Grignard formation conditions, providing a stable, functionalized Grignard reagent that can be used in subsequent reactions.
-
3,5-Dibromobiphenyl : Attempting to form a mono-Grignard reagent from 3,5-dibromobiphenyl is often complicated by the formation of the di-Grignard reagent and potential Wurtz-type coupling side products. Precise control of stoichiometry and temperature is critical to favor the mono-anionic species.
Caption: Grignard reagent formation comparison.
Experimental Protocols
To provide a practical context, we present validated starting points for selective reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chlorobiphenyl
This protocol is designed to selectively couple a boronic acid at the C-Br position.
Objective: To synthesize 3-Aryl-5-chlorobiphenyl with high selectivity.
Materials:
-
3-Bromo-5-chlorobiphenyl (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-chlorobiphenyl, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The choice of a standard palladium catalyst like Pd(PPh₃)₄ and moderate temperatures ensures that the activation energy for the oxidative addition of the C-Cl bond is not overcome, leading to high selectivity for C-Br coupling.[10]
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
While our primary focus is on the dibrominated and bromochloro-biphenyls, this protocol serves as a reference for the conditions often required to activate the more challenging C-Cl bond.[11] Such conditions could be applied in a second step to the product from Protocol 1.
Objective: To couple an amine with an aryl chloride.
Materials:
-
Aryl Chloride (e.g., 4-Chlorotoluene) (1.0 equiv)
-
Amine (e.g., Morpholine) (1.5 equiv)
-
Pd(dba)₂ (0.015 equiv)
-
XPhos (a bulky phosphine ligand) (0.03 equiv)
-
Sodium tert-Butoxide (NaOtBu) (2.0 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a glovebox or a flask under an inert atmosphere, charge the palladium precatalyst, the XPhos ligand, and the sodium tert-butoxide.
-
Add anhydrous, degassed toluene and stir for 5 minutes.
-
Add the aryl chloride and the amine.
-
Heat the mixture to reflux (approx. 110 °C) and stir for the required time (typically 6-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction carefully with water.
-
Perform a standard aqueous workup and purify by chromatography.
Causality: The activation of the stronger C-Cl bond necessitates a more electron-rich and sterically hindered ligand (like XPhos) and a stronger base (NaOtBu).[11][12] This combination facilitates the oxidative addition step, which is the rate-limiting step for aryl chlorides.
Summary and Strategic Recommendations
The choice between 3-Bromo-5-chlorobiphenyl and 3,5-Dibromobiphenyl is entirely dependent on the synthetic goal.
| Feature | 3-Bromo-5-chlorobiphenyl | 3,5-Dibromobiphenyl |
| Primary Use Case | Sequential, unsymmetrical difunctionalization | Symmetrical difunctionalization |
| Key Advantage | High intrinsic chemoselectivity (C-Br vs. C-Cl) | Two identical, reactive C-Br bonds |
| Main Challenge | Activating the C-Cl bond for the second step requires more vigorous conditions | Achieving selective mono-functionalization without over-reaction |
| Recommended for... | Synthesis of complex APIs, advanced materials with specific substitution patterns. | Synthesis of ligands, symmetrical core structures, and polymers. |
For the drug development professional, 3-Bromo-5-chlorobiphenyl offers a superior platform for generating diverse libraries of analogs through late-stage functionalization. The ability to first couple at the bromine site and then diversify at the chlorine site provides a powerful vector for structure-activity relationship (SAR) studies. Conversely, 3,5-Dibromobiphenyl is the substrate of choice when a C2-symmetric core is the desired structural motif.
By understanding the fundamental principles of bond strengths and the mechanisms of common catalytic reactions, researchers can harness the distinct personalities of these two valuable building blocks to achieve their synthetic objectives with precision and efficiency.
References
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Suzuki, A. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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Sharma, S. et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
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Singh, J. et al. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
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Saha, N. et al. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. [Link]
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E-EROS. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. [Link]
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Herrmann, W.A. et al. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. [Link]
-
Al-Zoubi, R.M. et al. Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Request PDF. [Link]
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Unknown. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Engle, K.M. et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Chan, K.S. et al. ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. ResearchGate. [Link]
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Eastgate, M.D. et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Krasowska, D. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Ess, D.H. et al. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
-
The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Yuen, O.Y. et al. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Wong, H.N.C. et al. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]
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Moret, M-E. et al. Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. [Link]
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Blanksby, S.J. & Ellison, G.B. Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]
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Szeja, W. et al. Three-Component Suzuki–Knoevenagel Synthesis of Merocyanine Libraries and Correlation Analyses of Their Oxidation Potentials and Optical Band Gaps. MDPI. [Link]
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UC Berkeley. The Suzuki Reaction. UC Berkeley. [Link]
-
Fairlamb, I.J.S. et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH. [Link]
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Engle, K.M. et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed. [Link]
-
Catak, S. et al. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]
-
Verevkin, S. et al. Comparison of the BDE of Alkyl Halides and Benzyl Halides. ResearchGate. [Link]
-
Skonieczny, K. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
-
Nolan, S.P. et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
Kedrowski, B. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
Merit, D. Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]
-
Ackermann, L. et al. Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). PMC. [Link]
-
Jasperse, C. Grignard Reaction. Web Document. [Link]
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Melting Point Verification for High-Purity 3-Bromo-5-chlorobiphenyl
CAS 126866-35-1 | Technical Comparison Guide
Executive Summary
Objective: To establish a robust protocol for verifying the thermal properties of 3-Bromo-5-chlorobiphenyl (CAS: 126866-35-1), a critical halogenated intermediate used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and OLED synthesis.[1]
The Challenge: Unlike commodity chemicals with established pharmacopeial standards, 3-Bromo-5-chlorobiphenyl often lacks a definitive, widely cited melting point (MP) in open literature.[1][2] Commercial samples may present as low-melting solids or viscous oils depending on purity and ambient conditions.[1][2][3] Therefore, relying on a static "textbook value" is scientifically unsound.[1][2][3]
The Solution: This guide defines a self-validating verification system . Instead of matching a number, you will use Differential Scanning Calorimetry (DSC) to establish a "Gold Standard" for your specific synthesis route, and then correlate it with Capillary Melting Point for routine Quality Control (QC).[1][3]
Technical Context: The Physics of Purity
Melting point depression is the primary indicator of impurity in this compound.[1][2][3] For a structural isomer like 3-Bromo-5-chlorobiphenyl, the lattice energy is sensitive to:
-
Regioisomers: Contamination with 3-Bromo-3'-chlorobiphenyl or 4-Bromo-3-chlorobiphenyl.[2]
-
Homocoupled Byproducts: Traces of 3,3',5,5'-tetrachlorobiphenyl or 3,3',5,5'-tetrabromobiphenyl from the synthesis.[1][2][3]
Because the theoretical melting point is governed by the symmetry of the 1,3,5-substitution pattern, any asymmetry introduced by impurities will significantly broaden the melting range (solidus-liquidus gap).[1][2][3]
Expected Behavior[1][2][4][5]
-
High Purity (>99%): Sharp transition (Range < 1.5°C).[1][2][3] Likely a crystalline solid between 40°C – 80°C (estimated based on congener trends).[1][3]
-
Technical Grade (~95%): Broad transition (Range > 3°C) or semi-solid "slush" at room temperature due to eutectic depression.[1][2][3]
Comparative Methodology: Capillary vs. DSC
We compare the two industry-standard methods for verifying this compound.
| Feature | Method A: Capillary Tube (USP <741>) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow (Endothermic Enthalpy). |
| Precision | ||
| Data Output | Range (Onset to Clear Point). | Onset Temperature ( |
| Sample Req. | Large (~1-2 mg), destructive.[1][3] | Small (~2-5 mg), destructive (usually).[1][3] |
| Impurity Sensitivity | Low (Hard to see <1% impurity).[1][3] | High (Peak broadening & pre-melt events visible).[1][3] |
| Best Use | Routine QC (Batch-to-batch consistency).[1] | Primary Characterization (Establishing the standard). |
Experimental Protocols
Phase 1: Establishing the "Master Value" (DSC)
Use this protocol for the first batch of a new campaign or when qualifying a new vendor.[1][2][3]
Equipment: PerkinElmer DSC 8000, TA Instruments Q2000, or equivalent. Atmosphere: Nitrogen purge (50 mL/min).
-
Calibration: Verify Indium (
C) and Zinc standards. -
Sample Prep: Weigh 2.0–4.0 mg of dried 3-Bromo-5-chlorobiphenyl into an aluminum pan. Crimp hermetically to prevent sublimation of the halogenated aromatic.[1][3]
-
Thermal Cycle:
-
Analysis: Integrate the endothermic melting peak.
Phase 2: Routine Verification (Capillary)
Use this for rapid release of subsequent batches, referenced against the DSC Master Value.[1][2][3]
Equipment: Mettler Toledo MP90, Büchi M-565, or equivalent automated apparatus.
-
Preparation: Grind the sample to a fine powder. Fill a standard capillary tube to a height of 3 mm.[1][3] Compact by tapping.[1][3]
-
Ramp Profile:
-
Fast Ramp (10°C/min) to 10°C below the expected
(determined in Phase 1). -
Measurement Ramp: 1.0°C/min.
-
-
Observation:
-
Acceptance Criteria:
Decision Logic & Workflow
The following diagram illustrates the decision process for releasing a batch of 3-Bromo-5-chlorobiphenyl based on MP verification.
Figure 1: Self-validating workflow for melting point verification. Note the feedback loop for recrystallization if purity criteria are not met.
Troubleshooting "No Data Available"
If you cannot find a reference MP for CAS 126866-35-1 in literature, do not panic.[1] This is common for custom intermediates.[1][3]
-
Synthesize a Reference Standard: Purify a small aliquot (100 mg) via Column Chromatography followed by recrystallization (e.g., from Ethanol or Hexane).
-
Vacuum Dry: Ensure all solvent is removed (<1000 ppm) as solvent solvates significantly depress MP.[1][3]
-
Assign Value: The MP of this purified aliquot becomes your internal reference standard .
Impurity Fingerprinting
| Observation | Likely Cause | Corrective Action |
| MP is 10-20°C lower than expected | Solvent entrapment or "oiling out".[1] | Dry sample at 40°C under high vacuum (1 mbar). |
| MP Range > 5°C | Regioisomer contamination (e.g., 3,3'-isomer).[1][3] | Check 1H-NMR coupling constants. Recrystallize. |
| Double Melting Peak (DSC) | Polymorphism or Eutectic mixture.[1][3] | Anneal sample in DSC (Heat-Cool-Heat) to resolve. |
References
-
United States Pharmacopeia (USP). USP <741> Melting Range or Temperature.[1][3] Rockville, MD: United States Pharmacopeial Convention.[1][2][3]
-
ASTM International. ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.[1][2][3] West Conshohocken, PA.[1][2][3]
-
PubChem. Compound Summary: 3-Bromo-5-chlorobiphenyl (CAS 126866-35-1).[1][4][5] National Center for Biotechnology Information.[1][3] [1][3]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC.[1][2][3] Application Guide.[1][3] [1][3]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Bromo-5-chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
GHS Hazard Classification (Anticipated): Based on data for analogous compounds, 3-Bromo-5-chlorobiphenyl is anticipated to have the following classifications:
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 3-Bromo-5-chlorobiphenyl.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Aromatic and halogenated hydrocarbons can degrade many common glove materials. Butyl rubber gloves are recommended for their resistance to these types of chemicals.[6] Nitrile gloves offer poor resistance and should be avoided for anything other than incidental contact.[7][8] Always double-glove. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles to protect the entire face from splashes. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a material resistant to chemical penetration is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | An air-purifying respirator equipped with organic vapor (OV) cartridges is necessary, especially when working outside of a certified chemical fume hood or when dealing with heated material.[9][10][11][12][13] |
Donning and Doffing PPE Workflow:
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Step-by-step spill response procedure.
4.2. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [14][15]Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. [4][16]If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. [17][18]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [16][17]* Ingestion: Do NOT induce vomiting. [19]Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing 3-Bromo-5-chlorobiphenyl, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility. [20]This ensures the complete destruction of the compound and prevents environmental contamination.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations for hazardous waste.
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Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
